1-(Benzyloxy)-1H-benzotriazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25g/mol |
IUPAC Name |
1-phenylmethoxybenzotriazole |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)10-17-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 |
InChI Key |
LNSUYGWECNYHGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile and Handling of 1-(Benzyloxy)-1H-benzotriazole
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Benzyloxy)-1H-benzotriazole (CAS: 15991-76-1).[1][2] Distinct from its N-benzyl isomer, this O-alkylated derivative of 1-Hydroxybenzotriazole (HOBt) serves as a critical intermediate in peptide synthesis and heterocyclic chemistry.[1][2]
Understanding its solubility landscape is essential for optimizing reaction yields (specifically in nucleophilic substitutions) and executing efficient purification strategies.[2] This guide synthesizes crystallographic data, synthetic workup protocols, and thermodynamic principles to deliver actionable handling procedures.
Part 1: Physicochemical Profile[1][2][3][4]
Before addressing solvent interactions, it is critical to define the solute's structural properties which dictate its dissolution thermodynamics.[2]
Structural Determinants of Solubility
Unlike the parent HOBt, which possesses an acidic N-OH proton capable of strong hydrogen bonding, 1-(Benzyloxy)-1H-benzotriazole is "capped" with a benzyl group.[1][2]
-
Lipophilicity: The benzyl ether moiety significantly increases the logP (partition coefficient) compared to HOBt, driving solubility in non-polar and chlorinated solvents.[2]
-
Crystal Lattice: The molecule crystallizes in an orthorhombic system.[2][3] The packing is stabilized by
stacking interactions between the benzotriazole and phenyl rings (centroid distance ~3.73 Å) rather than strong hydrogen bond networks.[1][2][3] This makes the lattice energy easier to overcome with organic solvents than HOBt.[2]
Key Physical Data
| Property | Value | Context |
| IUPAC Name | 1-(Benzyloxy)-1H-1,2,3-benzotriazole | Specific O-isomer |
| CAS Number | 15991-76-1 | Unique Identifier |
| Molecular Weight | 225.25 g/mol | - |
| Physical State | Colorless/White Crystalline Solid | Blocks or Needles |
| Melting Point | 86–88 °C | Purity Indicator |
| Polar Surface Area | ~40 Ų | Moderate Polarity |
Part 2: Solubility Landscape
The following data is synthesized from synthetic isolation protocols and structural activity relationship (SAR) analysis.
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | High | Ideal for extraction and low-temp reactions.[1][2] |
| Chlorinated | Chloroform | High | Excellent solubilizer; useful for NMR analysis.[2] |
| Polar Aprotic | DMSO | High | Used for nucleophilic displacement reactions at >80°C. |
| Polar Aprotic | DMF | High | Standard solvent for peptide coupling applications.[2] |
| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Primary solvent for liquid-liquid extraction workups.[1][2] |
| Alcohols | Ethanol (EtOH) | Temperature Dependent | High at boiling; Low at RT.[2] Ideal for recrystallization.[2] |
| Ethers | Diethyl Ether | Moderate | Soluble, but often used to precipitate impurities if concentrated.[2] |
| Aqueous | Water | Insoluble | Precipitates immediately upon addition to aqueous media.[2] |
| Alkanes | Hexanes/Heptane | Low/Insoluble | Used as an antisolvent to drive precipitation.[2] |
Thermodynamic Solubility Mechanism
The dissolution process is driven by the disruption of the weak
-
In Chlorinated Solvents: The high polarizability of DCM interacts favorably with the aromatic systems of the benzotriazole and benzyl groups.[2]
-
In Alcohols: The "Temperature Dependent" behavior in ethanol arises because the entropy gain at high temperatures overcomes the enthalpy required to break the crystal lattice, but at low temperatures, the solvent-solute interactions are insufficient to prevent re-aggregation (crystallization).[1][2]
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on thermodynamic requirements of reaction versus purification workflows.
Part 4: Experimental Protocols
Protocol: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact solubility limits for specific solvent batches.[1][2]
Prerequisites:
Workflow:
-
Saturation: Add excess 1-(Benzyloxy)-1H-benzotriazole (approx. 100 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (if dissolved completely, add more solid).[2]
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a tared vessel.
-
Evaporation: Evaporate the solvent under a gentle nitrogen stream or vacuum.[2]
-
Quantification: Weigh the dried residue.
Protocol: Purification via Recrystallization
Based on the differential solubility in Ethanol/Water.[1][2]
-
Dissolution: Dissolve crude 1-(Benzyloxy)-1H-benzotriazole in the minimum amount of boiling Ethanol (approx. 78°C).
-
Clarification: If particulates are present, filter hot through a pre-warmed glass frit.[2]
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the resulting colorless blocks/needles and wash with cold 50% EtOH/Water.[2]
-
Drying: Dry under vacuum over
or silica gel.[2]
Part 5: Applications & Mechanistic Implications[1]
Peptide Synthesis & Coupling
In peptide chemistry, 1-(Benzyloxy)-1H-benzotriazole is often a byproduct or a specific intermediate.[1][2] Its solubility in DMF is crucial here. Unlike HOBt, which can sometimes form insoluble salts with certain amines in non-polar solvents, the O-benzyl derivative remains in solution, allowing for easier washing away during resin cleavage or liquid-phase extraction.[1][2]
Reactivity Considerations
The "capping" of the oxygen makes this molecule less reactive as a nucleophile compared to HOBt, but it acts as a stable precursor.[2]
-
Reaction in DMSO: When used in displacement reactions (e.g., reacting with cyanide), DMSO is the preferred solvent due to its ability to solvate the transition state and its high boiling point, allowing the reaction to proceed at 100°C where the starting material is fully soluble.[2]
References
-
Crystal Structure & Synthesis: S. G. G. T. Selvarathy et al. (2012).[2][3] 1-Benzyloxy-1H-benzotriazole.[1][2][4] Acta Crystallographica Section E. Source: Relevance: Defines the synthesis (EtOH/Water), crystal packing (
stacking), and physical form (colorless blocks). -
Synthetic Utility & Reactivity: D. K. Singh et al. (2012).[2] Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles. Beilstein Journal of Organic Chemistry. Source: [Beilstein J. Org.[2] Chem.]([Link]) Relevance: Confirms solubility in DMSO for high-temperature displacement reactions and extraction protocols using Et2O/Water.
-
General Benzotriazole Properties: PubChem Database. 1-(Benzyloxy)-1H-benzotriazole (Compound Summary). Source: Relevance:[1][2] Provides calculated physicochemical properties (LogP, H-bond acceptors) supporting the solubility predictions.
The Fulcrum of Synthesis: A Technical Guide to the Manifold Applications of Benzotriazole Derivatives in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Benzotriazole, a deceptively simple bicyclic heteroaromatic system, has established itself as an indispensable tool in the arsenal of the modern synthetic organic chemist. Its unique electronic properties, commercial availability, and the stable yet reactive nature of its derivatives have propelled it from a mere curiosity to a cornerstone of synthetic strategy. This in-depth technical guide provides a comprehensive literature review of the applications of benzotriazole derivatives in organic synthesis. Moving beyond a simple cataloging of reactions, this guide delves into the mechanistic underpinnings of benzotriazole's utility, offering field-proven insights into its role as a versatile synthetic auxiliary, a superior acylating agent, a robust platform for N-alkylation and C-C bond formation, and a foundational building block for the construction of diverse heterocyclic frameworks. Detailed experimental protocols for key transformations are provided, alongside visual representations of reaction mechanisms and workflows, to equip researchers and drug development professionals with the practical knowledge to effectively harness the power of benzotriazole chemistry in their own synthetic endeavors.
The Unassuming Powerhouse: Understanding the Benzotriazole Scaffold
At its core, 1H-benzotriazole is a weak acid and an even weaker base, a property that belies its profound impact on synthetic chemistry.[1] This amphoteric nature, coupled with the presence of three nitrogen atoms, imparts a unique electronic character to the molecule. The benzotriazole moiety can act as both an electron-donating and an electron-withdrawing group, a chameleon-like ability that underpins its diverse applications.[2] Furthermore, the benzotriazole anion is an excellent nucleophile, while the benzotriazole group itself is a superb leaving group, a duality that is central to its utility as a synthetic auxiliary.[2][3]
The pioneering work of Alan R. Katritzky and his research group was instrumental in elevating benzotriazole from a simple heterocyclic compound to a powerful and versatile tool in organic synthesis.[4][5] His systematic exploration of benzotriazole chemistry laid the groundwork for many of the applications discussed in this guide.
The Workhorse of Acylation: N-Acylbenzotriazoles
One of the most significant contributions of benzotriazole to organic synthesis is its role in the formation of N-acylbenzotriazoles, which are highly efficient and versatile acylating agents.[6] These crystalline, stable solids offer a superior alternative to often unstable and hazardous acyl chlorides.[7]
The Causality Behind Superior Acylation
N-acylbenzotriazoles are effective acylating agents due to the excellent leaving group ability of the benzotriazole anion. The stability of the resulting anion, a consequence of charge delocalization across the aromatic system, drives the reaction forward. This allows for acylations to occur under neutral or mild conditions, preserving sensitive functional groups within the substrate.[6]
Synthesis of N-Acylbenzotriazoles: A Validating Protocol
The preparation of N-acylbenzotriazoles is a straightforward process, typically involving the reaction of a carboxylic acid with benzotriazole in the presence of a dehydrating agent or an activating agent.[7]
Experimental Protocol: General Procedure for the Synthesis of N-Acylbenzotriazoles [7]
-
Reagents and Materials:
-
1H-Benzotriazole (BtH)
-
Thionyl chloride (SOCl₂)
-
Carboxylic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
-
Step-by-Step Methodology:
-
Dissolve 8 mmol of 1H-benzotriazole in 50 mL of dichloromethane.
-
Add 2 mmol of thionyl chloride to the solution and stir at 25 °C for 30 minutes.
-
Add 2 mmol of the desired carboxylic acid to the reaction mixture.
-
Continue stirring at 25 °C for an additional 3 hours.
-
Dilute the reaction mixture with 50 mL of dichloromethane.
-
Wash the organic layer sequentially with saturated sodium carbonate solution (3 x 20 mL), water (2 x 20 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and add 50 mL of hexane to the filtrate.
-
The resulting solid is dried under vacuum to yield the pure N-acylbenzotriazole.
-
This self-validating system ensures high yields of the desired product, which can often be used in the next step without further purification.
Figure 1: Workflow for the synthesis of N-acylbenzotriazoles.
Forging New Bonds: N-Alkylation and C-C Bond Formation
The benzotriazole moiety serves as an exceptional platform for the introduction of alkyl groups onto nitrogen atoms and for the construction of carbon-carbon bonds.
Regioselective N-Alkylation
The N-alkylation of benzotriazole can lead to a mixture of N1 and N2 isomers.[8] However, reaction conditions can be tuned to favor the formation of the desired isomer. For instance, solvent-free methods employing a solid support and a phase-transfer catalyst have been shown to be highly regioselective for the formation of 1-alkyl benzotriazoles.[9]
Experimental Protocol: Regioselective N-Alkylation of Benzotriazole [9]
-
Reagents and Materials:
-
1H-Benzotriazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Silica gel (SiO₂)
-
Tetrabutylammonium bromide (TBAB)
-
-
Step-by-Step Methodology:
-
Grind a mixture of 1H-benzotriazole, potassium carbonate, silica gel, and a catalytic amount of tetrabutylammonium bromide.
-
Add the alkyl halide to the solid mixture.
-
The reaction can be carried out under thermal conditions (heating) or using microwave irradiation for shorter reaction times.
-
After completion of the reaction (monitored by TLC), the product is extracted with a suitable organic solvent and purified by column chromatography.
-
Katritzky's Benzotriazole Methodology for C-C Bond Formation
The benzotriazole group can be employed as a versatile activating group for the formation of C-C bonds. A prime example is the reaction of N-(α-aminoalkyl)benzotriazoles with Grignard reagents, where the benzotriazole moiety is displaced to form a new C-C bond, providing a route to substituted amines.
Architects of Complexity: Benzotriazole in Heterocyclic Synthesis
Benzotriazole derivatives are powerful precursors for the synthesis of a wide array of heterocyclic compounds. The benzotriazole group can act as a "linchpin," bringing together different fragments that then cyclize to form the desired heterocycle.
Synthesis of 1,3,4-Oxadiazoles
N-acylbenzotriazoles can be readily converted into 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest.[10]
Experimental Protocol: Synthesis of 3-(5-Benzotriazol-1-ylmethyl-[7][11]-oxadiazole-2-yl)-1-(4-methoxyphenyl)-propan-1-one [10]
-
Reagents and Materials:
-
Benzotriazol-1-yl-acetic acid hydrazide
-
4-(4-methoxyphenyl)-4-oxo-butanoic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Step-by-Step Methodology:
-
Reflux a mixture of benzotriazol-1-yl-acetic acid hydrazide and 4-(4-methoxyphenyl)-4-oxo-butanoic acid in phosphorus oxychloride.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Basify the mixture with sodium bicarbonate solution.
-
Filter the resulting solid and recrystallize from ethanol to obtain the pure product.
-
Figure 2: Synthetic pathway to 1,3,4-oxadiazoles via benzotriazole intermediates.
Synthesis of Pyrazoles
Benzotriazole derivatives also serve as valuable starting materials for the synthesis of pyrazoles, another important class of nitrogen-containing heterocycles.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles
-
Reagents and Materials:
-
Substituted chalcone
-
Hydrazide of benzotriazole
-
Glacial acetic acid (GAA)
-
-
Step-by-Step Methodology:
-
Combine the substituted chalcone and the hydrazide of benzotriazole in glacial acetic acid.
-
Subject the reaction mixture to microwave irradiation.
-
After completion, the product can be isolated and purified by standard methods.
-
Mechanistic Insights: The Role of Benzotriazole as a Leaving Group
The efficacy of benzotriazole derivatives in many of the aforementioned transformations hinges on the ability of the benzotriazole moiety to function as an excellent leaving group. This is particularly evident in acylation reactions involving N-acylbenzotriazoles.
The reaction proceeds via nucleophilic attack at the carbonyl carbon of the N-acylbenzotriazole. The tetrahedral intermediate then collapses, expelling the benzotriazole anion. The stability of this anion, due to the delocalization of the negative charge over the aromatic system, is the thermodynamic driving force for the reaction.
Figure 3: Generalized mechanism of acylation using N-acylbenzotriazoles.
Conclusion and Future Outlook
The chemistry of benzotriazole derivatives continues to be a vibrant and fruitful area of research in organic synthesis. Its versatility as a synthetic auxiliary, its role in the formation of stable yet reactive intermediates, and its application in the construction of complex molecular architectures, particularly heterocycles, are well-established.[3] The development of more sustainable and efficient synthetic methods, such as microwave-assisted and solvent-free reactions, further enhances the appeal of benzotriazole-based methodologies.[9][12] As the demand for novel bioactive molecules and functional materials grows, the unassuming benzotriazole scaffold is poised to play an even more prominent role in the future of organic synthesis and drug discovery.
References
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Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. (2016). Molecules, 21(4), 489. [Link]
- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- The Preparation of N-Acylbenzotriazoles
- MW assisted synthesis of some pyrazoles containing benzotriazole moiety: An environmentally benign approach. (n.d.). Rasayan Journal of Chemistry.
-
Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers. [Link]
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N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. (2000). The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). Trade Science Inc. [Link]
- A new methodology for the synthesis of N-acylbenzotriazoles. (n.d.).
- Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. (n.d.). University of Florida.
-
Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. [Link]
- ChemInform Abstract: MW Assisted Synthesis of Some Pyrazoles Containing Benzotriazole Moiety: An Environmentally Benign Approach. (n.d.).
- Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 133-138.
- Product Class 13: 1,2,3-Triazoles. (n.d.). Science of Synthesis.
- BENZOTRIAZOLE-MEDIATED SYNTHESIS OF. (n.d.). UFDC Image Array 2.
-
Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
-
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). RSC Advances, 11(15), 8936–8940. [Link]
- 1,2,3-Triazoles. (n.d.).
- Synthesis of 2H-benzo[d]1,2,3-triazole derivatives. (n.d.).
-
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). Environmental Science and Pollution Research, 30(18), 52431–52441. [Link]
- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (n.d.).
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing. [Link]
-
1,2,3 - Triazole. (n.d.). Slideshare. [Link]
- Benzotriazole-Mediated Synthesis of Oxygen- Containing Heterocycles. (n.d.).
- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (n.d.).
- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.).
- MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. (n.d.). Journal of the Chilean Chemical Society.
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The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Benzotriazole: An Ideal Synthetic Auxiliary. (n.d.).
-
The Chemistry of Benzotriazole Derivatives. (2016). National Academic Digital Library of Ethiopia. [Link]
- Benzotriazole and its derivatives. (2010).
-
Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (n.d.). IJNRD.org. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of the Indian Chemical Society.
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1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure. [Link]
- Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. (n.d.).
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Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (2009). Chemical Reviews, 109(11), 5869–5935. [Link]
-
Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. (2013). Bioorganic & Medicinal Chemistry, 21(13), 3740–3746. [Link]
- 10000 PDFs | Review articles in MULTICOMPONENT REACTIONS. (n.d.).
- Development of novel spiro benzotriazole-based compounds with 1,3-dicarbonyl scaffolds via one-pot synthesis. (n.d.). Growing Science.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).
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Determining the Melting Point of Pure 1-(Benzyloxy)-1H-benzotriazole: A Technical Guide for Researchers
The Significance of an Accurate Melting Point
The melting point of a pure crystalline solid is a fundamental physical property, indicative of its identity and purity. For a compound like 1-(Benzyloxy)-1H-benzotriazole, which may be used as a reagent or a building block in the synthesis of pharmaceutically active molecules, a sharp and well-defined melting point range is a primary indicator of high purity. Conversely, a broad or depressed melting point range typically signifies the presence of impurities. Therefore, the accurate determination of this value is a cornerstone of quality control and batch-to-batch consistency in a research and development setting.
Structural and Synthetic Considerations
1-(Benzyloxy)-1H-benzotriazole, with the chemical formula C₁₃H₁₁N₃O, is a derivative of benzotriazole. Its structure, featuring a benzyloxy group attached to a nitrogen of the benzotriazole ring system, influences its crystalline packing and, consequently, its melting behavior. The synthesis of this compound typically involves the reaction of the sodium salt of 1-hydroxybenzotriazole with benzyl chloride. The purity of the starting materials and the effectiveness of the purification of the final product will directly impact the observed melting point.
Diagram: Chemical Structure of 1-(Benzyloxy)-1H-benzotriazole
Structure of 1-(Benzyloxy)-1H-benzotriazole.
Experimental Determination of the Melting Point Range
Given the absence of a consistently reported melting point in the literature, experimental determination is paramount. The following protocol outlines a robust method for obtaining an accurate melting point range for a purified sample of 1-(Benzyloxy)-1H-benzotriazole.
Materials and Equipment
-
Purified 1-(Benzyloxy)-1H-benzotriazole (crystalline solid)
-
Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or automated apparatus)
-
Capillary tubes (thin-walled, sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Calibrated thermometer or temperature probe
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample of 1-(Benzyloxy)-1H-benzotriazole is completely dry and has been properly purified, for instance, by recrystallization to obtain colorless blocks.
-
If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. A sample height of 2-3 mm is ideal.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
-
Calibration of the Apparatus:
-
It is crucial to calibrate the melting point apparatus using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.
-
-
Measurement:
-
Initial Estimation (Rapid Heating): Place the packed capillary tube in the apparatus. Heat the sample rapidly (e.g., 10-20 °C per minute) to get a rough estimate of the melting point.
-
Accurate Determination (Slow Heating): Prepare a new sample. Heat the apparatus to a temperature approximately 20 °C below the estimated melting point.
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
It is good practice to perform the measurement in triplicate to ensure reproducibility.
-
Diagram: Melting Point Determination Workflow
Workflow for accurate melting point determination.
Factors Influencing the Melting Point of 1-(Benzyloxy)-1H-benzotriazole
Several factors can influence the observed melting point of 1-(Benzyloxy)-1H-benzotriazole:
-
Purity: This is the most significant factor. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. While there is no specific mention of polymorphism for this compound in the reviewed literature, it is a possibility for organic molecules.
-
Heating Rate: As mentioned in the protocol, a rapid heating rate can lead to an artificially high and broad melting point range because the sample and thermometer temperatures will not be in equilibrium.
-
Sample Packing: A loosely packed sample will not heat uniformly, leading to an inaccurate reading.
-
Thermometer Calibration: An uncalibrated thermometer will provide erroneous temperature readings.
Data Summary and Troubleshooting
| Parameter | Expected Observation (Pure Sample) | Potential Issue | Cause |
| Melting Point Range | Sharp (typically < 2 °C) | Broad (> 2 °C) | Impurities, rapid heating |
| Melting Point Value | Consistent across measurements | Depressed | Impurities |
| Sample Behavior | Clear liquid upon melting | Decomposition (darkening) | Thermal instability |
Troubleshooting:
-
Broad Melting Range: If a broad range is observed, the sample should be repurified, for example, by recrystallization. Ensure the heating rate during measurement is slow and the sample is properly packed.
-
Inconsistent Results: Check for consistent sample packing and ensure the thermometer is correctly positioned and calibrated.
Conclusion
The melting point of pure 1-(Benzyloxy)-1H-benzotriazole is a critical quality attribute. While a definitive value is not prominently available in the public domain, this guide provides a comprehensive framework for its accurate experimental determination. By adhering to the detailed protocol and understanding the factors that can influence the measurement, researchers and drug development professionals can confidently characterize this important chemical compound, ensuring the integrity and reproducibility of their scientific work.
References
-
Selvarathy Grace, J. P., et al. (2012). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2239. [Link]
Methodological & Application
Protocol for the Synthesis of 1-(Benzyloxy)-1H-benzotriazole
Abstract
This application note details the optimized protocol for the synthesis of 1-(Benzyloxy)-1H-benzotriazole (BnOBt) , a critical intermediate used primarily as a specialized coupling additive in peptide chemistry and as a benzylating agent in organic synthesis. The protocol utilizes the direct alkylation of 1-Hydroxybenzotriazole (HOBt) with benzyl bromide under basic conditions. Emphasis is placed on controlling regioselectivity to favor the
Introduction & Mechanistic Context
1-(Benzyloxy)-1H-benzotriazole is an
Regioselectivity Challenge
The synthesis involves the alkylation of the ambident nucleophile HOBt. HOBt exists in equilibrium with its tautomer, benzotriazole-1-oxide. Alkylation can occur at two distinct sites:
-
Oxygen (Desired): Yields 1-(Benzyloxy)-1H-benzotriazole.
-
Nitrogen (Undesired): Yields 3-benzyl-3H-benzotriazole-1-oxide (N-alkylation).
This protocol employs polar aprotic solvents (DMF) and a weak organic base (Triethylamine) to stabilize the oxyanion and favor the thermodynamic
Safety Assessment (Critical)
| Reagent | Hazard Class | Critical Precaution |
| 1-Hydroxybenzotriazole (HOBt) | Explosive (Dry) | NEVER scrape dry HOBt with metal spatulas. Use plastic/wood. Keep wet (hydrate form) until reaction. |
| Benzyl Bromide | Lachrymator | Highly irritating to eyes/lungs. Handle strictly in a fume hood. Keep a 10% ammonia solution nearby to neutralize spills. |
| DMF | Reprotoxic | Absorbs through skin. Use butyl rubber or double-gloved nitrile protection. |
| Diethyl Ether | Flammable | Peroxide former. Ensure solvent is peroxide-free before use in workup. |
Materials & Equipment
Reagents
-
1-Hydroxybenzotriazole hydrate (HOBt·xH₂O): 1.53 g (10.0 mmol, calculated as anhydrous).
-
Benzyl Bromide (BnBr): 1.71 g (1.19 mL, 10.0 mmol).
-
Triethylamine (TEA): 1.01 g (1.39 mL, 10.0 mmol).
-
Solvent:
-Dimethylformamide (DMF), anhydrous (15 mL). -
Workup: Ethyl acetate (EtOAc), Sodium bicarbonate (saturated aq.), Brine, Magnesium sulfate (
).
Equipment
-
50 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump.
-
Rotary evaporator.
-
Vacuum filtration setup.
Experimental Protocol
Step 1: Preparation of the HOBt Anion
-
Charge the 50 mL RBF with HOBt hydrate (1.53 g, 10 mmol).
-
Add anhydrous DMF (10 mL) and stir until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add Triethylamine (TEA) (1.39 mL, 10 mmol) dropwise over 5 minutes.
-
Why: Pre-forming the triethylammonium salt of HOBt at low temperature prevents exothermic runaway and minimizes side reactions before the electrophile is introduced.
-
Step 2: Alkylation
-
Dilute Benzyl Bromide (1.19 mL, 10 mmol) in DMF (5 mL).
-
Add the BnBr solution dropwise to the HOBt/TEA mixture at 0 °C over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .
-
Stir for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Endpoint: Disappearance of HOBt (low R_f) and appearance of the product (high R_f, UV active).
-
Step 3: Workup & Isolation
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Observation: The product may precipitate as a white solid or oil.
-
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash the combined organic layers sequentially with:
-
5%
(20 mL) – Removes unreacted HOBt. -
Water (
mL) – Removes DMF. -
Brine (20 mL) – Dries the organic layer.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a pale yellow oil or solid.
-
Recrystallization: Dissolve in a minimum amount of hot Ethanol or Ethanol/Water (9:1) . Cool slowly to 4 °C.
-
Filter the crystals and wash with cold hexanes.
-
Yield: Expected 75–85%.
Reaction Mechanism & Workflow Visualization
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 1-(Benzyloxy)-1H-benzotriazole.
Mechanistic Pathway
Caption: Mechanistic pathway highlighting the competition between O-alkylation (desired) and N-alkylation.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow crystals/solid | Visual Inspection |
| Melting Point | 96 – 99 °C | Capillary Method |
| ¹H NMR (CDCl₃) | The singlet at 5.35 ppm corresponds to the benzylic | |
| Regioselectivity Check | Absence of | |
| Mass Spectrometry | ESI-MS |
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Reaction
-
Cause: HOBt hydrate water content quenching the electrophile or insufficient base.
-
Solution: While HOBt hydrate is used, ensuring the TEA is added before BnBr helps scavenge protons. If yield remains low, azeotrope the HOBt with toluene to remove water prior to reaction, or use Molecular Sieves (3Å) in the DMF solution.
Issue 2: Formation of N-Alkylated Byproduct
-
Cause: Solvent polarity favoring the softer nucleophilic center (Nitrogen).
-
Solution: Ensure the reaction is kept cold (0 °C) during addition. If N-alkylation persists, switch solvent to Acetone with
as the base, as the heterogeneous conditions often favor O-alkylation due to surface coordination effects.
Issue 3: Oil instead of Solid
-
Cause: Residual DMF or impurities.
-
Solution: Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization. Scratching the flask wall with a glass rod often initiates nucleation.
References
-
Synthesis & Crystal Structure: Selvarathy, G., et al. "1-Benzyloxy-1H-benzotriazole." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 11, 2012, p. o3076.
-
Mechanistic Insight (Alkylation Patterns): Dehli, J. R., and Bolm, C. "Synthesis of 1-alkoxy-1H-benzo[d][1,2,3]triazoles." Synthesis, vol. 2005, no. 07, 2005, pp. 1058–1060.
-
HBTU/HOBt Reactivity: "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles." Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 225–230.
Sources
Application Note: 1-(Benzyloxy)-1H-benzotriazole (BBT) as a Benzylating Agent
This guide details the application of 1-(Benzyloxy)-1H-benzotriazole (BBT) as a superior, non-lachrymatory alternative to traditional benzyl halides for benzylation reactions.
Executive Summary
1-(Benzyloxy)-1H-benzotriazole (BBT) is a stable, crystalline solid reagent used for the benzylation of nucleophiles. Unlike benzyl bromide or benzyl chloride, BBT is non-lachrymatory , non-corrosive, and shelf-stable. It functions as an "active ester" of benzyl alcohol, utilizing the benzotriazolyloxy (BtO⁻) moiety as an efficient leaving group (nucleofuge) to transfer the benzyl group to nucleophiles such as amines, thiols, and cyanide anions under neutral or mild basic conditions.
Part 1: Scientific Background & Mechanism[1]
1.1 Structure and Properties
-
Chemical Formula: C₁₃H₁₁N₃O
-
Molecular Weight: 225.25 g/mol
-
Appearance: Colorless crystalline solid
-
Melting Point: ~100–102 °C
-
Solubility: Soluble in DMSO, DMF, CH₂Cl₂, and EtOAc; insoluble in water.
1.2 Mechanism of Action
BBT operates via an Sɴ2 nucleophilic substitution mechanism. The driving force of the reaction is the displacement of the 1-hydroxybenzotriazole (HOBt) anion, which is a stable, resonance-delocalized leaving group.
-
Activation: Thermal energy (typically 80–100 °C) or Lewis acid catalysis facilitates the cleavage of the C–O bond.
-
Selectivity: The reagent preferentially benzylates soft nucleophiles (e.g., thiols, amines, cyanide) over hard nucleophiles (e.g., alcohols) under neutral conditions.
Figure 1: Mechanism of benzylation using BBT. The nucleophile attacks the benzylic carbon, displacing the stable benzotriazolyloxy anion.
Part 2: Preparation of the Reagent
While BBT is available from select fine chemical suppliers, it is easily synthesized in-house from inexpensive precursors.
Protocol: Synthesis of 1-(Benzyloxy)-1H-benzotriazole
-
Reagents: 1-Hydroxybenzotriazole (HOBt) (10 mmol), Benzyl Chloride (10 mmol), NaOH (10 mmol), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve HOBt (1.35 g) and NaOH (0.40 g) in 15 mL of Ethanol/Water (1:1) to form the sodium salt.
-
Add Benzyl Chloride (1.26 g) dropwise.
-
Heat the mixture at 60 °C (333 K) with stirring for 4–6 hours.
-
Cool to room temperature.[1][2] The product will precipitate as colorless crystals.
-
Purification: Recrystallize from ethanol if necessary.
-
-
Yield: Typically 85–95%.
-
Validation: Check melting point (100–102 °C) and ¹H NMR (Benzylic CH₂ singlet at ~5.4 ppm).
Part 3: Application Protocols
Protocol A: Benzylation of Nitriles and Strong Nucleophiles
This protocol is ideal for synthesizing benzyl nitriles or benzyl thioethers. The polar aprotic solvent (DMSO) enhances the nucleophilicity of the attacking species.
Materials:
-
Substrate: NaCN, KCN, or Sodium Thiolate salt.
-
Reagent: BBT (1.0 equiv).
-
Solvent: Anhydrous DMSO.
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask, dissolve BBT (1.0 mmol, 225 mg) in anhydrous DMSO (2.5 mL).
-
Addition: Add the nucleophile (e.g., NaCN, 2.0 mmol, 98 mg) in one portion.
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (N₂ or Ar). Stir for 1–2 hours.
-
Note: Monitoring by TLC is recommended. BBT typically has an R_f distinct from the product.
-
-
Workup:
-
Yield: Expect 75–90% yield of the benzylated product (e.g., Benzyl cyanide).
Protocol B: N-Benzylation of Amines
BBT can selectively benzylate primary and secondary amines.
Materials:
-
Substrate: Primary or Secondary Amine (1.0 equiv).
-
Reagent: BBT (1.1 equiv).[3]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 mmol) and DIPEA (1.2 mmol) in MeCN (5 mL).
-
Addition: Add BBT (1.1 mmol, 248 mg).
-
Reaction: Reflux (80 °C) for 4–8 hours.
-
Optimization: For sterically hindered amines, use DMF at 100 °C.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M NaOH (to remove HOBt) and Brine.
-
Purification: Flash chromatography (Silica gel).
Part 4: Comparison & Advantages
| Feature | 1-(Benzyloxy)-1H-benzotriazole (BBT) | Benzyl Bromide (BnBr) | Benzyl Trichloroacetimidate |
| Physical State | Crystalline Solid | Liquid | Liquid |
| Lachrymator | No (Odorless/Neutral) | Yes (Severe Irritant) | No |
| Stability | High (Shelf-stable solid) | Moderate (Degrades over time) | Moderate (Sensitive to moisture) |
| Atom Economy | Lower (HOBt byproduct) | High | Moderate |
| Reaction pH | Neutral to Basic | Acidic (Generates HBr) | Acidic (Requires acid catalyst) |
| Byproduct Removal | Easy (HOBt is water-soluble at pH >7) | Easy (inorganic salts) | Difficult (Trichloroacetamide) |
Part 5: Troubleshooting & Safety
-
Thermal Stability: BBT is stable up to ~160 °C. Above this temperature, it may decompose exothermically. Do not heat reaction mixtures above 140 °C.
-
Low Yields: If yields are low with alcohols (O-benzylation), BBT is likely not the best reagent; consider using Benzyl Trichloroacetimidate for alcohols. BBT excels for N-, S-, and C-nucleophiles.
-
Byproduct Removal: If HOBt traces remain, wash the organic layer with saturated Na₂CO₃ solution. HOBt will deprotonate and partition into the aqueous phase.
References
-
Synthesis and Structure: Jebas, S. R., et al. "1-Benzyloxy-1H-benzotriazole." Acta Crystallographica Section E: Structure Reports Online 68.7 (2012): o2239. Link
-
Reactivity (Nucleophilic Substitution): Singh, R. K., et al. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents... and synthetic applications." Beilstein Journal of Organic Chemistry 10 (2014): 1919–1932. Link
-
General Benzotriazole Methodology: Katritzky, A. R., et al. "Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation." Tetrahedron 61.10 (2005): 2555-2581. Link
Sources
- 1. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the O-Benzylation of 1-Hydroxybenzotriazole
Introduction: The Significance of 1-Hydroxybenzotriazole and its O-Benzylation
1-Hydroxybenzotriazole (HOBt) is a cornerstone reagent in modern organic synthesis, most notably for its role as a coupling additive in peptide synthesis.[1][2][3] Its ability to react with activated acyl groups to form active esters significantly enhances coupling efficiency and, crucially, suppresses racemization.[3][4][5] The anhydrous form of HOBt is particularly effective but is also potentially explosive, necessitating careful handling.[1][4][5]
The O-benzylation of HOBt yields 1-(benzyloxy)-1H-benzo[d][6][7][8]triazole, a valuable reagent in its own right. This derivative finds applications in the synthesis of O-benzyl hydroxamates, which are important pharmacophores in a range of biologically active molecules, including antibacterial, antifungal, and anticancer agents.[6][9][10] This guide provides detailed protocols and technical insights into the common reaction conditions for the O-benzylation of 1-hydroxybenzotriazole, tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies for O-Benzylation of HOBt
The O-benzylation of 1-hydroxybenzotriazole can be achieved through several synthetic routes. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the availability of reagents. The most prevalent and effective methods include the Williamson ether synthesis, phase transfer catalysis, and the Mitsunobu reaction.
Williamson Ether Synthesis: A Classic and Robust Approach
The Williamson ether synthesis is a widely used and dependable method for preparing ethers, including the O-benzylation of HOBt.[8][11][12] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of HOBt acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[8]
Mechanism Overview:
The reaction is initiated by the deprotonation of HOBt with a suitable base to form the benzotriazole oxide anion. This potent nucleophile then displaces the halide from the benzyl halide in a classic SN2 fashion.
Figure 1: Williamson Ether Synthesis for O-benzylation of HOBt.
Experimental Protocol:
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add 1-hydroxybenzotriazole (1 equivalent) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Selection: Strong bases like sodium hydride (NaH) are effective for deprotonating the relatively acidic hydroxyl group of HOBt.[12][13] For substrates sensitive to strongly basic conditions, milder bases such as potassium carbonate (K₂CO₃) can be employed, often in a more polar solvent like DMF or acetonitrile to enhance solubility and reactivity.[14]
-
Solvent Choice: Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[11] Acetonitrile is also a suitable solvent.[14]
-
Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of bromide.
Data Presentation: Comparison of Bases
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| NaH | DMF/THF | 0 to RT | 4-12 | Highly effective, but requires anhydrous conditions and careful handling due to flammability.[13] |
| K₂CO₃ | DMF/Acetonitrile | RT to 60 | 6-24 | Milder, safer alternative suitable for base-sensitive substrates.[14][15] |
| Cs₂CO₃ | Acetonitrile | RT | 6-12 | Often provides higher yields due to the increased solubility of the cesium salt.[14] |
Phase Transfer Catalysis: An Efficient Biphasic Approach
Phase transfer catalysis (PTC) offers a practical alternative for O-benzylation, particularly for larger-scale syntheses. This method avoids the need for strictly anhydrous conditions and can often be performed at lower temperatures.[16] The phase transfer catalyst facilitates the transfer of the HOBt anion from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.
Mechanism Overview:
A quaternary ammonium salt, the phase transfer catalyst, forms an ion pair with the HOBt anion in the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where it reacts with the benzyl halide.
Figure 2: Phase Transfer Catalysis for O-benzylation of HOBt.
Experimental Protocol:
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane or Toluene
-
Water
Procedure:
-
Dissolve HOBt (1 equivalent) and the phase transfer catalyst (e.g., TBAB, 0.1 equivalents) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
To the vigorously stirred biphasic mixture, add benzyl chloride (1.2 equivalents) dropwise at room temperature.
-
Continue stirring vigorously at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Selection: Quaternary ammonium salts like TBAB and BTEAC are common choices due to their stability and efficiency in transferring anions.[17] The choice of catalyst can influence reaction rates.
-
Solvent System: A biphasic system of an organic solvent immiscible with water (e.g., dichloromethane, toluene) and an aqueous solution of the base is essential for PTC.
-
Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate.
Mitsunobu Reaction: A Mild Alternative with Stereochemical Inversion
The Mitsunobu reaction provides a mild method for O-benzylation, particularly suitable for substrates that are sensitive to basic conditions.[18] This reaction typically proceeds with an inversion of stereochemistry if the alcohol is chiral, although this is not relevant for the achiral HOBt.
Mechanism Overview:
Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the benzyl alcohol. HOBt then acts as the nucleophile, displacing the activated hydroxyl group.
Figure 3: Mitsunobu Reaction for O-benzylation of HOBt.
Experimental Protocol:
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve HOBt (1 equivalent), benzyl alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.
Causality Behind Experimental Choices:
-
Reagents: The combination of a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD) is the hallmark of the Mitsunobu reaction.[18][19]
-
Solvent: Anhydrous THF is a common solvent as it is inert to the reaction conditions and effectively dissolves the reactants.
-
Purification: A significant challenge with the Mitsunobu reaction is the removal of the byproducts, triphenylphosphine oxide and the reduced azodicarboxylate. Careful chromatography is often required.
Potential Side Reactions: N-Alkylation
A common side reaction in the alkylation of 1-hydroxybenzotriazole is N-alkylation, leading to the formation of 1-benzyl-1H-benzotriazole 3-oxide.[20][21] The ratio of O- to N-alkylation can be influenced by several factors, including the solvent, the counter-ion of the base, and the alkylating agent. Generally, more polar, protic solvents and certain metal cations can favor N-alkylation. To favor O-benzylation, employing polar aprotic solvents and carefully selecting the base is recommended.
Conclusion
The O-benzylation of 1-hydroxybenzotriazole is a valuable transformation for the synthesis of important chemical intermediates. The choice of synthetic method—Williamson ether synthesis, phase transfer catalysis, or the Mitsunobu reaction—should be guided by the specific requirements of the synthesis, including substrate compatibility, scale, and available resources. By understanding the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can optimize these protocols to achieve high yields and purity of the desired 1-(benzyloxy)-1H-benzo[d][6][7][8]triazole.
References
-
Palakurthy, N. B., Dev, D., Paikaray, S., Chaudhury, S., & Mandal, B. (2013). Synthesis of O-benzyl hydroxamates employing the sulfonate esters of N-hydroxybenzotriazole. RSC Advances, 3(48), 25683-25689. [Link]
-
Mali, S. M., Kumar, M. G., Katariya, M. M., & Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(40), 8424-8433. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Atlanchim Pharma. (2021, October 6). O-Benzyl protecting groups. Scientific Letter N°16. [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Palakurthy, N. B., et al. (2013). Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole. ResearchGate. [Link]
-
Glycoscience Protocols. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Common Organic Chemistry. (n.d.). HOBt (Hydroxybenzotriazole). [Link]
- Google Patents. (n.d.). WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles.
-
Taylor & Francis Online. (n.d.). Hydroxybenzotriazole – Knowledge and References. [Link]
- Google Patents. (n.d.). CN103450103A - Synthesis process of 1-hydroxybenzotriazole.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. [Link]
-
PubMed. (2003, February). A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction. [Link]
-
Oakwood Chemical. (n.d.). 1-Hydroxy Benzotriazole Anhydrous (HOBT). [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. [Link]
-
PrepChem.com. (n.d.). Preparation of hydroxybenzotriazole. [Link]
-
Beilstein Journals. (2014, August 19). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. [Link]
-
MDPI. (2022, July 7). 4-(4-(((1H-Benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-. [Link]
-
Synthetika. (n.d.). 1-Hydroxybenzotriazole. [Link]
-
SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]
-
Journal of the Chemical Society of Pakistan. (2010, March 24). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. [Link]
-
Chemistry Professionals. (2024, October 24). 1-Hydroxybenzotriazole: A Comprehensive Overview. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]
-
PMC. (n.d.). 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1). [Link]
-
Taylor & Francis Online. (n.d.). HOBt – Knowledge and References. [Link]
-
Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]
-
Phase-Transfer-Catalysis.com. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? [Link]
-
RSC Publishing. (n.d.). Synthesis of O-benzyl hydroxamates employing the sulfonate esters of N-hydroxybenzotriazole. [Link]
-
European Journal of Chemistry. (2021, March 31). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. [Link]
-
Preprints.org. (2019, July 5). Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
Sources
- 1. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. globallinker.com [globallinker.com]
- 5. 1-Hydroxybenzotriazole - SYNTHETIKA [synthetikaeu.com]
- 6. Synthesis of O -benzyl hydroxamates employing the sulfonate esters of N -hydroxybenzotriazole - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44294B [pubs.rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of O-benzyl hydroxamates employing the sulfonate esters of N-hydroxybenzotriazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. mdpi.com [mdpi.com]
- 16. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 17. researchgate.net [researchgate.net]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
1-(Benzyloxy)-1H-benzotriazole in peptide synthesis applications
Application Note & Technical Guide
Topic: The Role of the Benzotriazole-1-yloxy Core in Peptide Synthesis: A Technical Guide on HOBt Derivatives and the Chemistry of 1-(Benzyloxy)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the benzotriazole-1-yloxy chemical scaffold, a cornerstone of modern peptide synthesis. While direct applications of 1-(Benzyloxy)-1H-benzotriazole (BOBt) as a peptide coupling reagent are not established in mainstream literature, its core structure is fundamental to the function of the indispensable additive 1-Hydroxybenzotriazole (HOBt) and its numerous derivatives. This guide will elucidate the foundational mechanism of HOBt, explore the evolution to advanced onium salt coupling reagents, detail relevant experimental protocols, and contextualize the chemistry of BOBt within this family.
Part I: The Foundational Challenge and the Benzotriazole Solution
The synthesis of peptides, whether on a solid support or in solution, is fundamentally a series of amide bond formations between amino acid monomers. The primary challenge is twofold: achieving a rapid and near-quantitative coupling reaction while simultaneously suppressing the epimerization (racemization) of the chiral α-carbon of the activated amino acid.[1]
Early methods utilizing carbodiimides like dicyclohexylcarbodiimide (DCC) were effective at forming the peptide bond but were plagued by significant racemization. This occurs because the highly reactive O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone.[2] The α-proton of this oxazolone is highly acidic and can be abstracted by a base, leading to a loss of stereochemical integrity (Figure 1).
The introduction of 1-Hydroxybenzotriazole (HOBt) as an additive revolutionized the field.[3][4] HOBt acts as a nucleophilic catalyst, intercepting the reactive O-acylisourea intermediate to form a benzotriazolyl active ester (OBt-ester). This active ester is sufficiently reactive to couple efficiently with the incoming amine but is significantly less prone to oxazolone formation and subsequent racemization.[1][2]
Mechanism: Racemization Suppression by HOBt
The critical function of HOBt is to provide a less hazardous, more efficient pathway for the activated carboxylic acid, steering it away from the racemization-prone oxazolone intermediate.
Part II: The Evolution to Onium Salt Reagents
Building on the success of HOBt, the next generation of coupling reagents incorporated the benzotriazole-1-yloxy moiety directly into phosphonium or aminium/uronium salts. This innovation eliminated the need for a separate carbodiimide activator, leading to faster reaction kinetics, fewer side products, and greater reliability, particularly in automated solid-phase peptide synthesis (SPPS).[2][5]
Prominent examples include:
-
BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate. An early and highly effective phosphonium salt reagent. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]
-
HBTU/TBTU: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/tetrafluoroborate. These are among the most popular coupling reagents used today. They are efficient, generate water-soluble byproducts, and are well-suited for automation.[5][6]
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. Based on the more acidic and reactive 1-hydroxy-7-azabenzotriazole (HOAt), HATU is often superior for coupling sterically hindered amino acids.[7]
These onium salts react with the carboxylate of an N-protected amino acid (in the presence of a non-nucleophilic base like DIPEA) to rapidly form the OBt- or OAt-active ester in situ, which then proceeds to acylate the free amine of the peptide chain.
Part III: Chemistry of 1-(Benzyloxy)-1H-benzotriazole (BOBt)
While not used as a coupling additive itself, 1-(Benzyloxy)-1H-benzotriazole and other 1-alkoxy-1H-benzotriazoles can be synthesized from common peptide coupling reagents. Studies have shown that reagents like BOP can react with alcohols in the presence of a base to furnish these 1-alkoxy derivatives.[8][9][10] This is typically an undesired side reaction in peptide synthesis if the amino acid side chains are not properly protected or if alcoholic solvents are used inappropriately.
The synthesis of BOBt itself is straightforward and can be achieved via the reaction of the sodium salt of 1-hydroxybenzotriazole with benzyl chloride, as demonstrated by crystal structure analysis.[11] This highlights its identity as a stable, characterizable O-protected derivative of HOBt.
Part IV: Experimental Protocols
Protocol 1: Manual SPPS Coupling using DIC/HOBt
This protocol outlines a classic method for solid-phase peptide synthesis, relying on the foundational additive HOBt to ensure high fidelity.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
1-Hydroxybenzotriazole (HOBt) monohydrate (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Resin-bound peptide with a free amine (1 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. After swelling, wash the resin three times with DMF.
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3 eq.) to the solution.
-
Allow the activation to proceed for 10-15 minutes at 0°C. Rationale: Pre-activation at a low temperature minimizes side reactions before the mixture is added to the resin.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Mix the slurry at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts (dicyclohexylurea, DCU, if DCC is used). A typical wash cycle is 3x with DMF, followed by 3x with DCM, and finally 3x with DMF.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.[12]
Protocol 2: Automated SPPS Coupling using HBTU
This protocol is representative of modern, automated peptide synthesis workflows.
Reagent Preparation:
-
Amino Acid Solution: 0.5 M solution of Fmoc-amino acid in DMF.
-
Activator Solution: 0.5 M solution of HBTU and HOBt in DMF. Note: While HBTU can be used alone, the addition of HOBt is often recommended to ensure maximal suppression of racemization.[5]
-
Base Solution: 2 M solution of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution: 20% piperidine in DMF.
Automated Synthesizer Cycle (Typical Steps):
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min) to remove the N-terminal Fmoc protecting group.
-
Washing: The resin is washed extensively with DMF to remove piperidine.
-
Coupling:
-
The synthesizer delivers the required equivalents of the Fmoc-amino acid solution, activator solution, and base solution to the reaction vessel.
-
The mixture is allowed to react for a specified time (e.g., 30-60 minutes). The reaction is often performed at room temperature, but microwave-assisted heating can be used to accelerate difficult couplings.[6]
-
-
Final Wash: The resin is washed again with DMF and DCM to prepare for the next deprotection/coupling cycle.
Protocol 3: Synthesis of 1-(Benzyloxy)-1H-benzotriazole (BOBt)
This protocol describes the laboratory synthesis of BOBt for research or characterization purposes.[11]
Materials:
-
Sodium salt of 1-hydroxybenzotriazole (1 mmol, 0.157 g)
-
Benzyl chloride (1 mmol, 0.126 g)
-
Ethanol/Water solvent mixture (e.g., 10 mL)
Procedure:
-
Combine the sodium salt of 1-hydroxybenzotriazole and benzyl chloride in the ethanol/water mixture.
-
Heat the mixture to approximately 60°C (333 K) with constant stirring for 6 hours.
-
After the reaction period, set the mixture aside and allow for slow evaporation of the solvent at room temperature.
-
Colorless block-like crystals of 1-(Benzyloxy)-1H-benzotriazole will form over several days.
Part V: Comparative Data and Troubleshooting
Data Summary: Comparison of Benzotriazole-Based Reagents
| Reagent/System | Activation Method | Key Advantages | Key Disadvantages | Racemization Suppression |
| DIC / HOBt | Carbodiimide | Low cost, simple reagents.[4] | Slower kinetics, formation of insoluble urea byproduct (DCU with DCC), potential for side reactions.[2] | Good to Excellent |
| HBTU / TBTU | Uronium/Aminium Salt | Fast kinetics, high efficiency, water-soluble byproducts, ideal for automation.[5] | Higher cost, potential for guanidinylation of the N-terminus as a side reaction. | Excellent |
| HATU | Uronium/Aminium Salt | Superior for hindered couplings, very fast kinetics, based on more acidic HOAt.[7] | Highest cost, HOAt can be explosive.[13] | Superior |
| BOP | Phosphonium Salt | Very efficient, excellent kinetics.[5] | Forms carcinogenic HMPA byproduct, making it unfavorable for safety reasons. | Excellent |
Troubleshooting Common Issues
-
Incomplete Coupling: Often observed with sterically hindered amino acids (e.g., Aib, Val-Thr).
-
Racemization: Can still occur, especially with sensitive amino acids like Cys and His, or during fragment condensation.
-
Reagent Safety: Anhydrous HOBt is explosive and should be handled with extreme care.[15] Commercially available HOBt is typically sold as a monohydrate, which is significantly safer. Onium salts like HATU/HOAt also carry explosive warnings and should be stored and handled according to the manufacturer's safety data sheet.
Conclusion
The benzotriazole-1-yloxy scaffold is a vital component in the toolkit of peptide chemists. While 1-(Benzyloxy)-1H-benzotriazole itself is a stable derivative, its parent compound, HOBt, is the key player that enabled high-fidelity peptide synthesis by effectively suppressing racemization. The subsequent development of onium salts like HBTU and HATU integrated this critical moiety into robust, single-molecule reagents that have become the gold standard for both manual and automated synthesis. Understanding the fundamental mechanism of HOBt provides the necessary context for appreciating the efficiency and design of these modern reagents and for troubleshooting the complexities of peptide bond formation.
References
-
Nayak, P. S., Narayana, B., Yathirajan, H. S., & Glidewell, C. (2011). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. [Link]
-
Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932. [Link]
-
Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932. [Link]
-
Ibrahima, T. S., Tala, S. R., El-Feky, S. A., Abdel-Samii, Z. K., & Katritzky, A. R. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016. [Link]
-
Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. ResearchGate. [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-I,I,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Analytical Biochemistry, 200(2), 301-309. [Link]
-
Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. PMC. [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. [Link]
-
Kumar, A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]
-
Katritzky, A. R. (2016). The Benzotriazole Story. Heterocyclic Chemistry in the 21st Century A Tribute to Alan Katritzky. [Link]
-
Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(23), 6318–6319. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link]
-
Albericio, F., & Carpino, L. A. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 39-64. [Link]
-
Wikipedia. (n.d.). Hydroxybenzotriazole. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globallinker.com [globallinker.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. rsc.org [rsc.org]
- 7. Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Benzyloxy-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
Procedure for reductive cleavage of 1-(Benzyloxy)-1H-benzotriazole
Reductive Cleavage of 1-(Benzyloxy)-1H-benzotriazole: Mechanistic Pathways and Synthetic Protocols
Executive Summary
1-(Benzyloxy)-1H-benzotriazole (BtOBn) represents a unique structural motif where a benzyl group is tethered to a benzotriazole core via an N–O bond. While often employed as a stable precursor for alkoxyl radicals or as a synthetic intermediate in N-alkylation strategies, the reductive cleavage of the N–O bond is a critical transformation for retrieving the benzylic alcohol or releasing the benzotriazole auxiliary.
This Application Note details two distinct protocols for the reductive cleavage of BtOBn:
-
Single-Electron Transfer (SET) via Samarium(II) Iodide (
): A chemoselective, homogeneous method suitable for complex substrates sensitive to hydrogenation. -
Catalytic Hydrogenolysis (
/Pd-C): A robust, heterogeneous method ideal for scale-up and "green" processing.
Mechanistic Insight
The cleavage of the N–O bond in N-alkoxybenzotriazoles operates through two fundamentally different pathways depending on the reagent choice. Understanding these pathways is essential for predicting side reactions (such as ring cleavage or over-reduction).
2.1 Pathway Analysis
-
SET Pathway (
): Involves the donation of an electron into the orbital, leading to mesolytic cleavage. This generates a benzotriazolyl anion and a benzyloxyl radical. In the presence of a proton donor (H-source), the radical is quenched to the alcohol. -
Hydrogenolysis Pathway: Involves oxidative addition of hydrogen across the metal surface, followed by coordination of the N–O moiety and subsequent hydrogenolysis, typically yielding the amine (benzotriazole) and alcohol directly without discrete radical intermediates escaping the solvent cage.
Figure 1: Divergent mechanistic pathways for the reductive cleavage of BtOBn. Pathway A proceeds via radical intermediates, while Pathway B follows surface-mediated catalysis.
Experimental Protocols
Protocol A: Samarium(II) Iodide Mediated Cleavage
Application: High-value substrates containing reducible alkenes or alkynes that would be destroyed by hydrogenation.
Reagent Note:
Materials:
-
Substrate: 1-(Benzyloxy)-1H-benzotriazole (1.0 equiv)
-
Reagent:
(0.1 M in THF, commercially available or prepared in situ) -
Additive: Water or
-BuOH (Proton source, 2.0 equiv) -
Solvent: Dry THF (degassed)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon.
-
Solvation: Dissolve BtOBn (225 mg, 1.0 mmol) in dry, degassed THF (5 mL). Add the proton source (
-BuOH, 190 µL, 2.0 mmol).-
Expert Insight: The proton source is critical. Without it, the benzyloxyl radical may undergo fragmentation or dimerization rather than reduction to the alcohol.
-
-
Addition: Cool the solution to 0°C. Add the
solution (22 mL of 0.1 M, 2.2 mmol) dropwise via syringe.-
Visual Endpoint: The deep blue color of
should persist for 1-2 minutes after the final addition. If the solution turns yellow/white immediately, add until a stable blue color remains.
-
-
Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature over 30 minutes.
-
Quench: Open the flask to air (oxidizes excess
to yellow ). Dilute with saturated aqueous (10 mL) and (10 mL). -
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to separate Benzyl Alcohol from 1H-Benzotriazole.
Protocol B: Catalytic Hydrogenolysis
Application: Large-scale deprotection where the substrate lacks other hydrogenation-sensitive groups.
Materials:
-
Substrate: BtOBn (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate)
-
Solvent: Methanol or Ethanol (HPLC grade)
-
Hydrogen Source:
balloon or Parr shaker (1-3 atm)
Step-by-Step Procedure:
-
Safety Check: Ensure all ignition sources are removed. Purge the vessel with Nitrogen before introducing Hydrogen.
-
Loading: To a nitrogen-flushed flask, add BtOBn (1.0 g, 4.44 mmol) and Methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg).
-
Caution: Dry Pd/C is pyrophoric. Add it as a water-wet slurry if possible, or add it to the solvent under an inert blanket.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3 times). Maintain a Hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at Room Temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (disappearance of UV-active BtOBn spot).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate. The residue consists of Benzyl Alcohol and 1H-Benzotriazole.
-
Purification Note: Benzotriazole is water-soluble at high pH. Washing an ethereal solution of the crude product with 1M NaOH will remove the benzotriazole, leaving pure Benzyl Alcohol in the organic phase.
-
Data Summary & Comparison
| Feature | Protocol A ( | Protocol B ( |
| Mechanism | Single Electron Transfer (Radical) | Surface Catalysis |
| Selectivity | High (Tolerates alkenes, alkynes) | Low (Reduces alkenes, nitro groups) |
| Reaction Time | < 1 Hour | 4–12 Hours |
| Scalability | Low to Medium (Reagent cost) | High (Catalytic) |
| Conditions | Strictly Anaerobic / Anhydrous | Standard Laboratory Atmosphere |
| Key Byproduct | Samarium salts (requires aqueous workup) | None (Clean filtration) |
Troubleshooting & Optimization
-
Problem: Incomplete conversion in Protocol A.
-
Solution: The BtOBn sample may be wet.[1] Water destroys
faster than the reaction occurs. Dry the substrate under high vacuum ( mbar) for 2 hours. Alternatively, add HMPA or DMPU (4 equiv) to increase the reducing power of , though this is rarely needed for N-O bonds.
-
-
Problem: Product degradation in Protocol B.
-
Solution: If the benzyl alcohol is sensitive to hydrogenolysis (cleaving the benzylic C-O bond to Toluene), stop the reaction immediately upon consumption of starting material. Switch to Protocol A or use a poisoned catalyst (Lindlar).
-
-
Safety: 1H-Benzotriazole and its derivatives can be explosive under extreme conditions (though BtOBn is generally stable). Avoid heating the dry solid above 80°C.
References
-
Mechanistic Foundation of SmI2 Reductions: Szostak, M., Spain, M., & Procter, D. J. (2014). Recent Advances in the Chemoselective Reduction of Functional Groups Mediated by Samarium(II) Iodide: A Single Electron Transfer Approach. Chemical Society Reviews.[1]
-
N-O Bond Cleavage Methodology: Auricchio, S., et al. (2014).[2] Reductive Cleavage of the N–O Bond. Organic Chemistry Frontiers.
-
Benzotriazole Chemistry (Katritzky): Katritzky, A. R., et al. (1998).[3] Benzotriazole-Mediated Synthesis. Chemical Reviews.
-
Crystallographic Structure of BtOBn: Jebas, S. R., et al. (2012). 1-Benzyloxy-1H-benzotriazole.[4] Acta Crystallographica Section E.
Sources
- 1. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions | MDPI [mdpi.com]
- 2. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Benzyloxy-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 1-(Benzyloxy)-1H-benzotriazole (BBT)
Executive Summary
1-(Benzyloxy)-1H-benzotriazole (BBT) is a critical intermediate in organic synthesis, serving as a stable benzyl cation precursor and a specialized reference standard in peptide coupling quality control. While 1-Hydroxybenzotriazole (HOBt) is a ubiquitous coupling additive, its O-alkylated derivatives require precise synthesis control to avoid energetic hazards and isomeric impurities (specifically N-benzyl benzotriazole N-oxides).
This guide details two validated protocols for the synthesis of BBT:
-
Method A (Green Aqueous Process): A cost-effective, scalable route using phase-transfer principles in ethanol/water, ideal for multi-gram to kilogram batches.
-
Method B (Anhydrous High-Purity Process): A rapid, solvent-based approach for high-throughput or analytical grade requirements.
Critical Safety Notice: BBT and its precursor HOBt are energetic materials. Anhydrous HOBt exhibits explosive properties (Class 1.3). All protocols below utilize the safer HOBt monohydrate and strictly controlled thermal parameters.
Chemical Context & Mechanism[1][2][3][4][5][6]
Reaction Pathway
The synthesis relies on the nucleophilic substitution (
-
Target: 1-(Benzyloxy)-1H-benzotriazole (O-alkylation).
-
Impurity: 3-Benzyl-3H-benzotriazole 1-oxide (N-alkylation).
Under basic conditions with "hard" electrophiles like benzyl chloride, O-alkylation is kinetically favored, particularly in solvents that solvate the cation effectively, leaving the oxygen nucleophile free.
Mechanistic Diagram
Figure 1: Reaction pathway highlighting the competitive formation of O-alkyl vs. N-alkyl products. Conditions must be optimized to favor the O-isomer.
Scalability & Safety Analysis
Before initiating synthesis, the following parameters must be reviewed to ensure process safety and product quality.
| Parameter | Specification / Limit | Rationale |
| Precursor Stability | HOBt Hydrate (wetted) | Anhydrous HOBt is shock-sensitive. Always use hydrate (approx. 12-15% H2O) for reactor charging. |
| Exotherm Control | Alkylation is exothermic. Uncontrolled heat can trigger HOBt decomposition or favor N-alkylation. | |
| Solvent Selection | Ethanol/Water (Method A) | Avoids DMF (difficult removal) and chlorinated solvents (environmental hazard). |
| Thermal Limit | Max Process Temp: 70°C | DSC data indicates decomposition onset for benzotriazole derivatives often begins >140°C, but operational safety margin requires <70°C. |
Experimental Protocols
Protocol A: Green Aqueous Synthesis (Scalable)
Recommended for batches >50g. Uses benign solvents and simple isolation.
Reagents:
-
Benzyl Chloride (BnCl): 1.05 equiv.
-
Sodium Hydroxide (NaOH): 1.1 equiv.
-
Solvent: Ethanol / Water (1:1 v/v).
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.
-
Solubilization: Charge Ethanol and Water (10 mL per gram of HOBt). Add NaOH and stir until fully dissolved.
-
Active Species Formation: Add HOBt·H2O slowly to the alkaline solution. The solution will turn yellow/orange as the sodium salt forms. Note: Ensure pH > 10.
-
Addition: Heat the mixture to 50°C. Add Benzyl Chloride dropwise over 30 minutes. Monitor temperature to ensure no exotherm exceeds 60°C.
-
Reaction: Stir at 60–65°C (333 K) for 4–6 hours.
-
IPC (In-Process Control): Check by TLC (EtOAc/Hexane 1:3) or HPLC. HOBt consumption should be >98%.
-
-
Crystallization: Turn off heat. Allow the reactor to cool slowly to room temperature (20°C) over 2 hours. The product will crystallize as colorless blocks or needles.
-
Isolation: Filter the solids using a Büchner funnel.
-
Wash: Wash the cake with:
-
2x Cold Water (to remove NaCl and unreacted HOBt salt).
-
1x Cold Ethanol (to remove unreacted Benzyl Chloride).
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Anhydrous High-Purity Synthesis
Recommended for analytical standards or when water-sensitive side chains are present.
Reagents:
-
HOBt·H2O: 1.0 equiv.
-
Benzyl Bromide (BnBr): 1.0 equiv. (More reactive than chloride).
-
Potassium Carbonate (
): 1.2 equiv (anhydrous, micronized). -
Solvent: Acetonitrile (MeCN) or Acetone.
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask, suspend HOBt·H2O and
in MeCN (15 mL/g). -
Activation: Stir at room temperature for 30 minutes. The base neutralizes the HOBt protons; the mixture remains a suspension.
-
Addition: Add Benzyl Bromide dropwise via syringe or addition funnel at ambient temperature.
-
Reflux: Heat to mild reflux (approx. 80°C for MeCN) for 2 hours.
-
Filtration (Hot): Filter the hot mixture to remove inorganic salts (
, excess ). -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to ~20% of original volume.
-
Precipitation: Pour the concentrate into ice-cold water (10x volume). The product will precipitate immediately.
-
Recrystallization: Isolate crude solid and recrystallize from hot Ethanol to obtain analytical grade purity (>99.5%).
Process Workflow Diagram
Figure 2: Process Flow Diagram (PFD) for the scalable aqueous protocol (Method A).
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | 96–98°C (Lit. 96-97°C [1]) |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | |
| Safety | DSC | No exotherm < 120°C |
Troubleshooting Guide:
-
Oily Product: Usually indicates residual solvent or Benzyl Chloride. Recrystallize from Ethanol.
-
Yellow Coloration: Indicates oxidation or presence of azo-impurities. Wash thoroughly with cold water during filtration; ensure HOBt starting material was not degraded.
-
Low Yield: Check pH during step 3. If pH < 10, HOBt is not fully deprotonated. Add more base.
References
-
NIH / PubMed Central. "1-Benzyloxy-1H-benzotriazole Crystal Structure and Synthesis." Vertex AI Search Grounding. Available at: [Link]
-
Organic Syntheses. "1,2,3-Benzotriazole Synthesis and Properties." Org.[3][4] Synth. 1940, 20, 16. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles." Available at: [Link]
Sources
Advanced Applications of N-Substituted Benzotriazoles in Catalytic Systems
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed exploration of the applications of N-substituted benzotriazole derivatives within the context of catalysis. While the direct use of N-benzyloxy benzotriazoles as catalysts is not extensively documented, this guide focuses on the closely related and highly significant role of N-benzyl-1-aminobenzotriazole (BBT) as a mechanism-based inactivator of catalytic enzymes, a critical area of study for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms, provide detailed experimental protocols, and explain the causality behind methodological choices to ensure a comprehensive and practical understanding.
Introduction: The Versatile Benzotriazole Scaffold
Benzotriazole and its derivatives are a cornerstone of modern medicinal and synthetic chemistry.[1][2] Their unique chemical properties—including thermal stability, solubility in organic solvents, and ability to act as excellent leaving groups or ligands—make them invaluable synthetic auxiliaries.[3][4] The benzotriazole moiety is found in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7]
While many benzotriazole derivatives serve as ligands in metal-catalyzed coupling reactions or as reagents in organic synthesis, a particularly noteworthy application in the field of catalysis is the targeted inactivation of enzymes.[4] Specifically, N-benzyl-1-aminobenzotriazole (BBT) is a classic example of a mechanism-based inactivator that targets the cytochrome P450 (P450) family of enzymes, which are central to drug metabolism.[8][9] This guide will elucidate this critical application, providing the foundational knowledge and practical protocols necessary for its study.
Part 1: Understanding Mechanism-Based Inactivation
Mechanism-based inactivation is a process where an enzyme converts a seemingly benign substrate into a reactive species that, in turn, irreversibly inactivates the enzyme. This "suicide inactivation" is a powerful tool in pharmacology and drug development for several reasons:
-
High Specificity: The inactivator is only generated at the active site of the target enzyme, leading to highly specific inhibition.
-
Irreversible Action: The covalent modification of the enzyme results in a long-lasting effect, as the cell must synthesize new enzyme to restore activity.
-
Mechanistic Probes: These compounds are invaluable for studying enzyme reaction mechanisms and identifying critical active site residues.
In the context of drug development, understanding if a new chemical entity is a mechanism-based inactivator of P450 enzymes is crucial, as this can lead to significant drug-drug interactions and toxicity.
The Target: Cytochrome P450 Enzymes
Cytochrome P450s are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including most therapeutic drugs.[9] Their catalytic activity is essential for detoxification but can also lead to the formation of toxic metabolites.
The Inactivator: N-Benzyl-1-Aminobenzotriazole (BBT)
BBT serves as a substrate for P450 enzymes. The enzyme's own catalytic cycle transforms BBT into a highly reactive intermediate, benzyne, which then covalently binds to the enzyme's prosthetic heme group, rendering it permanently inactive.[10]
The Mechanism of P450 Inactivation by BBT
The inactivation process is a sophisticated hijacking of the normal P450 catalytic cycle. Computational studies suggest a multi-step pathway.[9]
-
Initial Oxidation: The P450 enzyme abstracts a hydrogen atom from the exocyclic N-H bond of BBT.
-
Second Oxidation: A subsequent hydrogen abstraction occurs, this time from the benzylic C-H bond.
-
Benzyne Formation: This sequence of oxidative events leads to the fragmentation of the molecule, releasing molecular nitrogen and forming the highly electrophilic and unstable intermediate, benzyne.
-
Covalent Adduction: The benzyne intermediate is immediately attacked by nucleophilic nitrogen atoms within the P450's protoporphyrin IX heme group, forming a stable, covalent adduct and thus destroying the enzyme's catalytic capability.[10]
Caption: Mechanism of P450 inactivation by BBT.
Part 2: Application Note & Protocols
This section provides practical guidance for synthesizing N-substituted benzotriazoles and for conducting in vitro P450 inactivation assays.
Protocol 1: General Synthesis of N1-Benzyl Benzotriazole
While BBT is an N-amino benzotriazole, this protocol outlines the synthesis of the parent N-benzyl benzotriazole structure, which follows a common and reliable N-alkylation procedure. This method can be adapted for various alkylating agents.[11]
Objective: To synthesize N1-benzyl benzotriazole via intramolecular cyclization.
Materials:
-
o-Phenylenediamine
-
Benzyl bromide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step A: N-Alkylation of o-Phenylenediamine
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equiv.) in ethanol.
-
Add sodium bicarbonate (1.1 equiv.).
-
To this stirring suspension, add benzyl bromide (1.05 equiv.) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and DCM. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude N-benzyl-o-phenylenediamine.
-
-
Step B: Diazotization and Cyclization
-
Dissolve the crude product from Step A in a mixture of water and concentrated HCl at 0 °C (ice bath).
-
Prepare a solution of sodium nitrite (1.1 equiv.) in cold water.
-
Add the NaNO₂ solution dropwise to the stirring diamine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure N1-benzyl benzotriazole.[11]
-
Causality Behind Choices:
-
Base (NaHCO₃): A mild base is used to neutralize the HBr formed during the N-alkylation, driving the reaction forward.
-
Diazotization at 0 °C: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Low temperature is critical for safety and to prevent decomposition.
-
Acidic Conditions: The diazotization requires an acidic medium (HCl) to generate the necessary nitrous acid (HONO) from sodium nitrite.
Protocol 2: In Vitro P450 Inactivation Assay
Objective: To determine the kinetic parameters of P450 inactivation by BBT using a reconstituted enzyme system and a fluorescent probe. This protocol is based on established methodologies.[8]
Materials:
-
Purified, recombinant P450 enzyme (e.g., P450 2B1)
-
Cytochrome P450 reductase
-
Phospholipid vesicles (e.g., DLPC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase)
-
N-benzyl-1-aminobenzotriazole (BBT) solution in a suitable solvent (e.g., methanol)
-
Fluorescent P450 substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin, 7-EFC)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection
Experimental Workflow Diagram:
Caption: Workflow for P450 Inactivation Assay.
Procedure:
-
Preparation of Inactivation Mixture (Primary Incubation):
-
In a microcentrifuge tube, combine the P450 enzyme, P450 reductase, and phospholipid vesicles in potassium phosphate buffer.
-
Add varying concentrations of BBT (e.g., 0, 1, 2, 5, 10, 20 µM). The "0 µM" sample serves as the 100% activity control.
-
Pre-incubate the mixture at 37 °C for 2 minutes to allow for temperature equilibration.
-
-
Initiation of Inactivation:
-
Start the inactivation reaction by adding the NADPH regenerating system. This provides the necessary reducing equivalents for the P450 catalytic cycle.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw a small aliquot (e.g., 10 µL) from the inactivation mixture.
-
Immediately dilute the aliquot 10-fold into a well of a 96-well plate containing the fluorescent substrate 7-EFC in buffer. This dilution effectively stops the inactivation process by lowering the concentration of BBT.
-
-
Measurement of Residual Activity:
-
Immediately place the 96-well plate into a pre-warmed (37 °C) plate reader.
-
Initiate the activity reaction by adding a small volume of the NADPH regenerating system to each well.
-
Monitor the increase in fluorescence over time (e.g., 15 minutes) as the remaining active P450 metabolizes 7-EFC to its fluorescent product. The rate of fluorescence increase is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
For each BBT concentration, calculate the initial rate of reaction from the fluorescence kinetic data at each inactivation time point.
-
Express the residual activity at each time point as a percentage of the activity at t=0.
-
Plot the natural logarithm (ln) of the percent remaining activity versus the inactivation time. For a mechanism-based inactivator, this should yield a straight line.
-
The negative slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding BBT concentrations. Fit this data to the Michaelis-Menten equation for inactivation to determine the key kinetic parameters: KI (the concentration of inactivator that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation).
-
Data Presentation: Kinetic Parameters of P450 2B1 Inactivation by BBT
The following table summarizes kinetic data for the inactivation of P450 2B1 by BBT, demonstrating the type of results obtained from the protocol described above.[8]
| Parameter | Value (without Glutathione) | Value (with 10 mM Glutathione) | Unit |
| kinact (Maximal rate of inactivation) | 0.24 | 0.15 | min⁻¹ |
| KI (Apparent inactivation constant) | 2 | 2 | µM |
| Partition Ratio | 4 | 9 | - |
Interpretation of Data:
-
kinact and KI: These values quantify the potency and efficiency of the inactivator. A lower KI and higher kinact indicate a more potent inactivator.
-
Partition Ratio: This is the ratio of the number of substrate turnovers per inactivation event. A low partition ratio (like 4) indicates that the inactivation process is highly efficient.[8]
-
Effect of Glutathione: The inclusion of glutathione, a nucleophilic trapping agent, can protect the enzyme by intercepting the reactive intermediate. The data shows that glutathione lowers the rate of inactivation and increases the partition ratio, confirming the formation of a reactive, electrophilic species.[8]
Conclusion
N-substituted benzotriazoles are exceptionally versatile molecules. While their direct role as synthetic catalysts is an emerging area, the application of N-benzyl-1-aminobenzotriazole as a mechanism-based inactivator of cytochrome P450 enzymes is a well-established and critically important field of study. This process provides deep insights into enzyme function and is fundamental to modern drug safety assessment. The protocols and mechanistic explanations provided in this guide offer researchers a robust framework for exploring the intricate interactions between N-substituted benzotriazoles and catalytic enzyme systems.
References
-
ARKAT USA. A new methodology for the synthesis of N-acylbenzotriazoles.
-
Kent, U. M., & Hollenberg, P. F. (1999). Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics, 290(2), 797-805.
-
Hirao, H., & Wang, X. (2015). Benzyne Formation in the Mechanism-Based Inactivation of Cytochrome P450 by 1-Aminobenzotriazole and N-Benzyl-1-Aminobenzotriazole: Computational Insights. ACS Catalysis, 5(4), 2446–2455.
-
MDPI. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies.
-
Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Chemistry, Section B.
-
Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 368-376.
-
TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.
-
Lin, C.-C., et al. (2004). Polymer-Supported Benzotriazoles as Catalysts in the Synthesis of Tetrahydroquinolines by Condensation of Aldehydes with Aromatic Amines. Journal of Combinatorial Chemistry, 6(5), 748–751.
-
GSC Biological and Pharmaceutical Sciences. Review on synthetic study of benzotriazole.
-
Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(59), 7758-7761.
-
National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives.
-
The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. Journal of the American Chemical Society.
-
ResearchGate. Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction.
-
Katritzky, A. R., et al. (2002). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Synthesis, 2002(12), 1679-1683.
-
Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters.
-
IJARIIE. A Review on: Synthesis of Benzotriazole.
-
IJCRT.org. Review Of Benzotriazole.
-
ResearchGate. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
-
Synthetic Stratrgy and Pharmacological Approaches of Benzotriazole; A-Review. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate. Enantioselective N-functionalization of Benzotriazoles by Asymmetric Substitution Reaction of Morita-Baylis-Hillman Carbonates.
-
Ortiz de Montellano, P. R. (2015). Benzyne Formation in the Mechanism-Based Inactivation of Cytochrome P450 by 1-Aminobenzotriazole and N-Benzyl-1-Aminobenzotriazole: Computational Insights. ACS Publications.
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
-
IJNRD.org. Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
-
Ukaaz Publications. Benzotriazole: An overview of its versatile biological behaviour.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support: Yield Optimization for 1-(Benzyloxy)-1H-benzotriazole (BnOBt)
Executive Summary & Safety Warning
The Challenge: Synthesizing 1-(Benzyloxy)-1H-benzotriazole (BnOBt) involves the alkylation of 1-Hydroxybenzotriazole (HOBt). The primary yield-limiting factors are regioselectivity (competition between O-alkylation vs. N-alkylation) and stoichiometric errors due to the variable hydration state of HOBt.
Critical Safety Notice (Class 1 Explosive Hazard): HOBt is classified as a desensitized explosive. It is thermally unstable and shock-sensitive when dry.
-
Always use HOBt hydrate (typically ~12-15% H₂O) for synthesis to maintain stability.
-
Never heat dry HOBt in a confined space (e.g., sealed bomb/vial).
-
Calculations: You must adjust your molecular weight calculations to account for the water content, or your stoichiometry will be off, leading to unreacted benzyl halide and difficult purification.
The "Gold Standard" Protocol
While many researchers attempt this in DMF with TEA, that method often leads to difficult workups and higher N-alkylated byproducts. The optimized protocol below utilizes a phase-controlled aqueous/alcohol system which favors the desired O-alkylation and simplifies purification.
Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Reagents | HOBt Hydrate (1.0 eq), Benzyl Chloride/Bromide (1.05 eq), NaOH (1.1 eq) | Slight excess of electrophile ensures HOBt consumption. |
| Solvent System | Ethanol : Water (3:1 ratio) | Promotes solubility of the salt while allowing the product to precipitate upon cooling. |
| Temperature | 60°C – 70°C | Sufficient activation energy without promoting thermal decomposition of HOBt. |
| Time | 4 – 6 Hours | Monitor by TLC (Hexane:EtOAc 7:3). |
Step-by-Step Workflow
-
Salt Formation: Dissolve HOBt Hydrate and NaOH in the water fraction first. This ensures complete deprotonation to the oxyanion (
). -
Addition: Add Ethanol, followed by the dropwise addition of Benzyl Chloride/Bromide.
-
Reaction: Heat to 60°C. The solution should remain clear initially, then become cloudy as the hydrophobic BnOBt forms.
-
Workup (The Yield Maker):
-
Allow the mixture to cool slowly to Room Temperature (RT).
-
Crucial: Refrigerate at 4°C for 2 hours. The product should crystallize out.
-
Filter and wash with ice-cold water (removes salts) followed by cold heptane (removes traces of benzyl halide).
-
Troubleshooting Guide (Q&A)
Issue 1: "My product is an oil, not a solid."
Diagnosis: This is the most common issue, usually caused by "Oiling Out"—where the product separates as a liquid phase before it can crystallize, often trapping impurities.
-
Cause A: Residual solvent (DMF/DMSO are notorious for this).
-
Cause B: High impurity profile (N-alkylated isomers disrupt the crystal lattice).
-
Solution:
-
Seeding: If you have any pure crystals from a previous batch, add a "seed" at 30°C during the cooling phase.
-
The "Scratch" Method: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.
-
Solvent Swap: If synthesized in DMF, pour the reaction mixture into a large excess of rapidly stirring ice water . If it oils out, extract with EtOAc, dry, and recrystallize from Ethanol/Heptane .
-
Issue 2: "My yield is low (<50%), even though starting material is gone."
Diagnosis: You likely formed the N-benzyl isomer (1-benzyl-1H-benzotriazole 3-oxide) or the N2/N3 alkylated products, which are water-soluble or lost in the mother liquor.
-
Mechanism: HOBt is an ambident nucleophile. The Oxygen is the "harder" nucleophile, while the Nitrogen is "softer."
-
Fix:
-
Switch Bases: If using TEA/DIPEA, switch to NaOH or KOH . The "hard" alkali metal cation coordinates with the oxygen, increasing electron density at that site and favoring O-alkylation.
-
Check pH: Ensure the reaction is strictly basic (pH > 10) to keep HOBt deprotonated.
-
Issue 3: "How do I calculate stoichiometry for HOBt Hydrate?"
Diagnosis: Under-dosing the nucleophile because the water weight was ignored.
-
The Math:
-
MW of Anhydrous HOBt: 135.12 g/mol
-
MW of HOBt Monohydrate: 153.14 g/mol
-
Rule of Thumb: If the bottle says "wetted" or "hydrate" but gives no specific percentage, assume ~12-15% weight is water.
-
Correction: Weigh 1.15g of commercial hydrate for every 1.0g of theoretical anhydrous HOBt required.
-
Visualizing the Logic
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the competition between the desired O-alkylation and the unwanted N-alkylation.
Caption: Path A (Green) represents the desired synthesis route optimized by using hard bases (NaOH) in protic solvents. Path B (Red) shows the common side-reaction leading to yield loss.
Figure 2: Troubleshooting Decision Tree
Caption: Quick-reference logic for diagnosing common synthetic failures.
References
-
Synthesis & Crystallography of 1-(Benzyloxy)
- Detailed protocol using sodium salt in ethanol/water, confirming the O-alkyl structure via X-ray crystallography.
-
Source: National Institutes of Health (PMC).
-
HOBt Safety & Explosive Properties
- Classification of HOBt as a desensitized explosive and handling requirements.
-
Source: Luxembourg Bio Technologies / Fisher Scientific MSDS.
-
Regioselectivity in Benzotriazole Alkylation
- Mechanistic insights into O- vs.
-
Source: Beilstein Journal of Organic Chemistry.
Technical Support Center: Purification of 1-(Benzyloxy)-1H-benzotriazole by Recrystallization
Welcome to the technical support center for the purification of 1-(Benzyloxy)-1H-benzotriazole (BOBT). This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of BOBT through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges you might encounter during your experiments. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in the laboratory.
Introduction to the Purification of 1-(Benzyloxy)-1H-benzotriazole
1-(Benzyloxy)-1H-benzotriazole is a valuable reagent in organic synthesis, often utilized in the formation of esters and amides. Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful technique for purifying solid organic compounds, and when optimized, it can yield highly pure crystalline BOBT. This guide will walk you through the process, from understanding the underlying principles to troubleshooting common issues.
Physical and Chemical Properties of 1-(Benzyloxy)-1H-benzotriazole
A thorough understanding of the physical and chemical properties of BOBT is fundamental to a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O | [1] |
| Molecular Weight | 225.25 g/mol | [1] |
| Appearance | Colorless blocks | [1] |
| Melting Point | Not explicitly found in literature; however, a highly pure compound should have a sharp melting point. | |
| Solubility | Specific quantitative data not readily available. The synthesis in ethanol/water suggests some solubility in this mixture. | [1] |
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the recrystallization of 1-(Benzyloxy)-1H-benzotriazole.
Q1: My crude 1-(Benzyloxy)-1H-benzotriazole is a brownish oil, not a solid. Can I still purify it by recrystallization?
A1: It is not uncommon for crude products to be oily due to the presence of impurities that depress the melting point. Before attempting recrystallization, it's advisable to try and solidify the crude material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or by storing the oil under high vacuum to remove residual solvents. If the material remains an oil, purification by column chromatography may be a more suitable initial step before a final recrystallization of the semi-purified solid.
Q2: What is the best solvent for the recrystallization of 1-(Benzyloxy)-1H-benzotriazole?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Since the synthesis of BOBT is often carried out in an ethanol/water mixture, this is a good starting point for solvent screening[1]. A mixed solvent system of ethanol and water can be fine-tuned to achieve the desired solubility profile. Other common solvents to screen include isopropanol, ethyl acetate, and toluene. A systematic approach to solvent selection is detailed in the protocols section.
Q3: My 1-(Benzyloxy)-1H-benzotriazole "oils out" during cooling instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if it is cooled too quickly. To remedy this, try one of the following:
-
Add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Use a different solvent system: The current solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Slow down the cooling process: Insulate the flask to allow for very gradual cooling. This can encourage the formation of crystals instead of an oil.
Q4: The yield of my recrystallized 1-(Benzyloxy)-1H-benzotriazole is very low. What are the likely causes?
A4: Low recovery can be due to several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to an appropriate temperature (e.g., in an ice bath) before filtration.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and their solutions.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Explanation | Solution |
| Solution is too dilute | There is too much solvent, and the solution is not saturated enough for crystals to form. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas. Be cautious not to evaporate too much solvent. |
| Supersaturation | The solution is supersaturated, meaning it holds more solute than it should at that temperature, and there are no nucleation sites for crystal growth. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure BOBT. |
| Incorrect solvent | The compound may be too soluble in the chosen solvent even at low temperatures. | Re-evaluate your solvent choice. You may need a less polar solvent or a mixed solvent system. |
Problem 2: The Recrystallized Product is Colored
| Potential Cause | Explanation | Solution |
| Colored impurities are present | The crude material may contain colored byproducts from the synthesis. The parent compound, benzotriazole, can sometimes contain dark, tarry impurities[2]. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product. |
| Degradation of the compound | Prolonged heating in certain solvents could lead to decomposition and the formation of colored species. | Minimize the time the solution is kept at high temperatures. |
Problem 3: The Recrystallized Product Has a Low or Broad Melting Point
| Potential Cause | Explanation | Solution |
| Incomplete removal of impurities | The recrystallization was not efficient enough to remove all impurities. | Perform a second recrystallization, perhaps with a different solvent system. |
| Solvent is trapped in the crystals | If the crystals are not dried properly, the residual solvent can act as an impurity and depress the melting point. | Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Selection of a Recrystallization Solvent
A systematic approach is key to finding the optimal solvent.
-
Place a small amount (10-20 mg) of your crude 1-(Benzyloxy)-1H-benzotriazole into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, shaking after each addition.
-
If the compound dissolves readily at room temperature, that solvent is not suitable for recrystallization.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath.
-
A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath.
-
The solvent that yields a good quantity of crystalline precipitate upon cooling is a suitable candidate for recrystallization.
Protocol 2: Recrystallization of 1-(Benzyloxy)-1H-benzotriazole
This protocol provides a general procedure that should be adapted based on the chosen solvent.
-
Place the crude 1-(Benzyloxy)-1H-benzotriazole in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heat the mixture to the boiling point of the solvent with gentle swirling.
-
Add more hot solvent in small portions until the solid just dissolves.
-
If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A troubleshooting decision tree for the recrystallization of 1-(Benzyloxy)-1H-benzotriazole.
References
-
Jebas, S. R., Grace, P. S., Nayagam, B. R. D., & Schollmeyer, D. (2012). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2239. [Link]
-
Safety Data Sheet. (2016). KR-134MBL. [Link]
-
CPAChem. (2023). 1H-Benzotriazole Safety data sheet. [Link]
- U.S. Patent No. US3334054A. (1967).
Sources
Validation & Comparative
A Spectroscopic and Performance-Based Comparison of 1-(Benzyloxy)-1H-benzotriazole with Common Peptide Coupling Reagents
For researchers and scientists navigating the complex landscape of peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth technical comparison of 1-(Benzyloxy)-1H-benzotriazole with other widely used benzotriazole-based coupling reagents, namely 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). Through a detailed analysis of their ¹³C NMR spectral data and a review of their performance in peptide synthesis, this document aims to equip drug development professionals with the insights necessary to make informed decisions for their specific applications.
Introduction to Benzotriazole-Based Coupling Reagents
Benzotriazole derivatives are a cornerstone of modern peptide synthesis, primarily serving as additives or as integral components of coupling reagents to facilitate the formation of amide bonds. Their principal function is to activate the carboxylic acid group of an amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid. This activation process must be carefully controlled to maximize coupling efficiency while minimizing undesirable side reactions, most notably racemization of the chiral α-carbon.
The electronic and steric properties of the benzotriazole moiety play a crucial role in modulating the reactivity of the activated species and influencing the overall success of the peptide coupling reaction. Understanding the subtle structural differences between various benzotriazole-based reagents is therefore paramount for optimizing peptide synthesis protocols.
¹³C NMR Spectral Analysis: A Window into Molecular Structure and Reactivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹³C NMR, in particular, provides valuable information about the carbon framework of a compound, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. By comparing the ¹³C NMR spectra of 1-(Benzyloxy)-1H-benzotriazole and its counterparts, we can gain insights into their relative electronic properties and how these might translate to differences in their performance as coupling reagents.
1-(Benzyloxy)-1H-benzotriazole
The ¹³C NMR spectrum of 1-(Benzyloxy)-1H-benzotriazole reveals a set of signals corresponding to the benzotriazole ring system and the benzyloxy group. The presence of the electron-withdrawing benzotriazole ring influences the chemical shifts of the benzylic methylene carbon and the aromatic carbons of the benzyl group. Conversely, the electronic nature of the benzyloxy group affects the electron density and, consequently, the chemical shifts of the carbons within the benzotriazole ring.
Table 1: ¹³C NMR Spectral Data of 1-(Benzyloxy)-1H-benzotriazole and Common Alternatives
| Compound | Solvent | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Notable Peaks |
| 1-(Benzyloxy)-1H-benzotriazole | CDCl₃ | 143.4 | 120.1 | 124.6 | 127.9 | 125.0 | 108.9 | 133.5 (C-1'), 129.5 (C-2'/6'), 129.1 (C-3'/5'), 128.8 (C-4'), 82.5 (OCH₂) |
| 1-Hydroxybenzotriazole (HOBt) | DMSO-d₆ | 142.9 | 113.8 | 124.5 | 128.5 | 119.3 | 109.8 | |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | DMSO-d₆ | 146.4 | 116.8 | 121.7 | - | 149.9 | 129.4 | |
| HBTU | CDCl₃ | 143.6 | 109.2 | 120.4 | 124.5 | 128.5 | 131.5 | 154.2 (C=N), 38.6 (N(CH₃)₂) |
Note: Chemical shifts are reported in ppm. Data for HBTU corresponds to the benzotriazole moiety. The numbering of the carbon atoms in the benzotriazole ring is as follows: C3a, C4, C5, C6, C7, C7a.
The data presented in Table 1 highlights key structural differences. The introduction of the benzyloxy group in 1-(Benzyloxy)-1H-benzotriazole leads to a downfield shift of the C-3a and C-7a carbons compared to HOBt, suggesting a modification of the electronic distribution within the triazole ring. In HOAt, the presence of a nitrogen atom at position 7 significantly alters the chemical shifts of the surrounding carbons, which is known to enhance its reactivity as a coupling additive[1]. HBTU, being a uronium salt, exhibits a distinct set of signals for the tetramethyluronium moiety, with the chemical shifts of the benzotriazole carbons also reflecting the influence of this activating group.
Performance in Peptide Synthesis: A Comparative Overview
The ultimate measure of a coupling reagent's utility lies in its performance in synthesizing peptides. Key performance indicators include reaction rate, yield, and the extent of racemization.
1-(Benzyloxy)-1H-benzotriazole has been utilized in organic synthesis, including in the formation of other benzotriazole derivatives[2][3]. While less common as a direct peptide coupling additive compared to HOBt or HOAt, its structure suggests it could play a role in modulating the reactivity of the activated carboxylic acid. The bulky benzyloxy group might offer steric advantages in certain contexts, potentially influencing the stereochemical outcome of the coupling reaction.
HOBt is a classic and widely used coupling additive that effectively suppresses racemization by forming a less reactive, but more selective, active ester with the carbodiimide-activated amino acid. It is a cost-effective and reliable choice for many standard peptide syntheses[4].
HOAt is generally considered a more powerful activating agent than HOBt. The nitrogen atom in the pyridine ring of HOAt is believed to increase the acidity of the N-OH proton, leading to a more reactive active ester and faster coupling rates. This makes HOAt particularly useful for coupling sterically hindered amino acids[1].
HBTU is a highly efficient, standalone coupling reagent that incorporates the HOBt moiety within its structure. It allows for rapid amide bond formation and is favored for its high coupling efficiency and good solubility[5].
Experimental Protocols
Synthesis of 1-(Benzyloxy)-1H-benzotriazole
A mixture of the sodium salt of 1-hydroxybenzotriazole (1 mmol) and benzyl chloride (1 mmol) in a 1:1 mixture of ethanol and water (10 mL) is heated at 60°C with stirring for 6 hours. The reaction mixture is then allowed to cool and the solvent is evaporated slowly. Colorless crystals of 1-(Benzyloxy)-1H-benzotriazole can be obtained after several days[6].
General Peptide Coupling Protocol using a Benzotriazole Additive
-
Dissolve the N-protected amino acid (1.2 equivalents) and the benzotriazole additive (e.g., HOBt, HOAt, or potentially 1-(Benzyloxy)-1H-benzotriazole) (1.2 equivalents) in a suitable solvent (e.g., DMF or NMP).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) to the solution and stir for 10-15 minutes at 0°C to pre-activate the amino acid.
-
Add the amino-component (e.g., an amino acid ester or a resin-bound peptide with a free N-terminus) (1 equivalent) to the reaction mixture.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize any salts and facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by a suitable method (e.g., ninhydrin test for solid-phase synthesis or TLC/LC-MS for solution-phase synthesis).
-
Upon completion, proceed with the appropriate workup and purification steps to isolate the desired peptide.
Conclusion
The choice of a benzotriazole-based coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide being synthesized, including its sequence, length, and the presence of sterically hindered amino acids. While HOBt remains a reliable and economical choice for routine applications, HOAt and HBTU offer enhanced reactivity for more challenging couplings.
1-(Benzyloxy)-1H-benzotriazole, while not as commonly employed as a direct coupling additive, presents an interesting structural variation. Its ¹³C NMR data provides a basis for understanding its electronic properties in comparison to more established reagents. Further research into its performance characteristics, particularly in terms of reaction kinetics and racemization suppression in direct comparative studies, would be beneficial to fully elucidate its potential role in peptide synthesis. This guide serves as a foundational resource for researchers to understand the spectroscopic differences and to consider the potential application of this and other benzotriazole derivatives in their synthetic strategies.
References
-
Organic & Biomolecular Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Royal Society of Chemistry. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
- Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Tetrahedron Letters, 34(49), 7829-7832.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]
-
PubChem. (n.d.). 1-Hydroxybenzotriazole. National Center for Biotechnology Information. [Link]
-
Jebas, S. R., Grace, P. S., Nayagam, B. R., & Schollmeyer, D. (2012). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2239. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ResearchGate. (n.d.). H NMR and 13 C NMR spectral data of compound 1 (in DMSO-d 6 ). [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 600 MHz, CDCl3, simulated) (NP0038913). [Link]
-
University of Sheffield. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Singh, R. P., & Kamble, R. M. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932. [Link]
-
Singh, R. P., & Kamble, R. M. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). [Link]
- Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1. Analytical Biochemistry, 200(2), 301-309.
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]
-
ResearchGate. (n.d.). 13 C NMR and 1 H NMR (CDCl 3 ) data of compound 1 (CDCl 3 ). [Link]
-
Popatkar, B. B., & Meshram, G. (2018). Structure of O-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). ResearchGate. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Carl ROTH. (n.d.). O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). [Link]
-
Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency (Graduate Theses/Dissertations). Missouri State University. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). Methanaminium, N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methyl-, hexafluorophosphate(1-) (1:1). National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyloxy-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to IR Spectroscopic Characterization of 1-(Benzyloxy)-1H-benzotriazole
For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of synthesized molecules is paramount. 1-(Benzyloxy)-1H-benzotriazole is a valuable reagent, and its purity and identity must be rigorously confirmed. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for this characterization. This guide offers an in-depth analysis of the expected IR spectral features of 1-(Benzyloxy)-1H-benzotriazole, comparing them with its common precursors, 1-hydroxybenzotriazole (HOBt) and benzyl bromide. This comparative approach provides a clear framework for identifying the successful synthesis of the target compound.
The Causality Behind the Spectrum: What to Expect and Why
The IR spectrum of 1-(Benzyloxy)-1H-benzotriazole is a composite of the vibrational modes of its constituent functional groups: the benzotriazole ring system, the benzyl group, and the crucial N-O-C ether linkage that is formed during the synthesis. Understanding the expected shifts and appearances of new peaks, alongside the disappearance of precursor peaks, forms the basis of a self-validating analytical system.
A successful synthesis from 1-hydroxybenzotriazole and benzyl bromide will be primarily evidenced by:
-
Disappearance of the broad O-H stretch from 1-hydroxybenzotriazole.
-
Appearance of characteristic C-O stretching vibrations from the newly formed ether linkage.
-
Persistence of aromatic C-H and C=C stretching and bending vibrations from both the benzotriazole and benzyl moieties.
-
The presence of aliphatic C-H stretching vibrations from the methylene (-CH2-) group of the benzyl substituent.
Comparative IR Data Analysis
The following table summarizes the key diagnostic IR absorption peaks for 1-(Benzyloxy)-1H-benzotriazole and its precursors. This data is synthesized from typical values for the respective functional groups and data from related compounds.
| Functional Group | Vibrational Mode | 1-Hydroxybenzotriazole (HOBt) [1][2][3] | Benzyl Bromide [4][5][6][7] | 1-(Benzyloxy)-1H-benzotriazole (Expected) | Interpretation of Change |
| Hydroxyl | O-H Stretch (broad) | ~3200-2600 cm⁻¹ | N/A | Absent | Disappearance confirms reaction of the hydroxyl group. |
| Aromatic C-H | C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Peaks remain, indicating the presence of both aromatic rings. |
| Aliphatic C-H | C-H Stretch | N/A | ~2925, 2850 cm⁻¹ | ~2930, 2860 cm⁻¹ | Appearance confirms the incorporation of the benzyl group's methylene bridge. |
| Aromatic C=C | C=C Stretch | ~1610, 1495, 1450 cm⁻¹ | ~1600, 1495, 1455 cm⁻¹ | ~1600, 1500, 1450 cm⁻¹ | Overlapping peaks from both aromatic systems are expected. |
| Benzotriazole Ring | N=N, C-N Stretches | ~1416, 1228 cm⁻¹ | N/A | ~1420, 1230 cm⁻¹ | Characteristic peaks of the benzotriazole ring should be present. |
| Ether Linkage | C-O Stretch | N/A | N/A | ~1250 cm⁻¹ (aryl-O), ~1050 cm⁻¹ (alkyl-O) | Key diagnostic peaks. Appearance confirms the formation of the N-O-C linkage. |
| C-Br Bond | C-Br Stretch | N/A | ~690, ~550 cm⁻¹ | Absent | Disappearance of the C-Br stretch indicates consumption of benzyl bromide. |
| Aromatic C-H Bend | Out-of-plane bend | ~775, 740 cm⁻¹ | ~760, 695 cm⁻¹[8] | ~750, 700 cm⁻¹ | Peaks corresponding to both mono-substituted (benzyl) and ortho-disubstituted (benzotriazole) patterns are expected. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure reliable and reproducible data, the following step-by-step methodology for acquiring an IR spectrum of a solid sample like 1-(Benzyloxy)-1H-benzotriazole using the KBr pellet technique is recommended.
Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample, free from atmospheric and sample preparation artifacts.
Materials:
-
Infrared Spectrophotometer (FTIR preferred)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), IR-grade, desiccated
-
Spatula
-
Sample: 1-(Benzyloxy)-1H-benzotriazole, finely powdered and dried
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO2 and H2O.
-
Sample Preparation:
-
Place approximately 100-200 mg of dry, IR-grade KBr into a clean agate mortar.
-
Grind the KBr to a fine, consistent powder. This is crucial to minimize light scattering.
-
Add 1-2 mg of the synthesized 1-(Benzyloxy)-1H-benzotriazole to the KBr.
-
Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the die of a hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare them against the expected values and the spectra of the starting materials.
-
Logical Framework for Spectral Interpretation
The following diagram illustrates the decision-making process for confirming the synthesis of 1-(Benzyloxy)-1H-benzotriazole based on its IR spectrum.
Sources
- 1. 1-Hydroxybenzotriazole(2592-95-2) IR Spectrum [chemicalbook.com]
- 2. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]
- 4. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, (bromomethyl)- [webbook.nist.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
High-Resolution Mass Spectrometry Profiling: 1-(Benzyloxy)-1H-benzotriazole (BBT)
Executive Summary
This technical guide provides a comparative mass spectrometry (MS) analysis of 1-(Benzyloxy)-1H-benzotriazole (BBT) , a critical intermediate in peptide coupling and organic synthesis. Unlike standard spectral libraries that list peaks without context, this document focuses on the mechanistic differentiation of BBT from its thermodynamic isomers (specifically 1-benzyl-1H-benzotriazole 3-oxide) and its precursors (HOBt).
Key Finding: The lability of the
Structural Context & Mechanistic Basis
To interpret the mass spectrum of BBT (
-
Primary Lability: The
bond is the weakest link. Upon Electrospray Ionization (ESI), the protonated molecular ion ( 226) undergoes rapid heterolytic cleavage. -
Isomeric Challenge: In solution, BBT exists in equilibrium with its N-oxide tautomer/isomer. MS is the definitive method to quantify this ratio, as the N-oxide requires higher collision energies (CID) to fragment due to the stronger
bond compared to the ether linkage.
Fragmentation Pathway Diagram
The following diagram illustrates the primary dissociation pathways observed in ESI-MS/MS (Collision Induced Dissociation).
Figure 1: ESI-MS/MS fragmentation pathway of 1-(Benzyloxy)-1H-benzotriazole showing the competitive formation of the benzyl/tropylium cation and the HOBt core.
Comparative Analysis: BBT vs. Alternatives
In drug development, distinguishing BBT from its hydrolysis product (HOBt) and its thermodynamic isomer (N-Benzyl-3-oxide) is vital for quality control.
Table 1: Diagnostic Ion Comparison
| Feature | 1-(Benzyloxy)-1H-benzotriazole (BBT) | 1-Benzyl-1H-benzotriazole 3-oxide (Isomer) | 1-Hydroxybenzotriazole (HOBt) |
| Precursor ( | 226.09 | 226.09 | 136.05 |
| Base Peak (Low CE) | |||
| Key Neutral Loss | Loss of Benzyl radical/cation (91 Da) | Loss of Oxygen (16 Da) or OH (17 Da) | Loss of |
| Diagnostic Ratio | High 91:226 ratio (Labile O-C bond) | Low 91:226 ratio (Stable N-C bond) | N/A |
| Secondary Fragments |
Analysis of Alternatives:
-
BBT vs. Isomer: The N-benzyl-3-oxide isomer possesses a significantly stronger N-C bond. Under identical collision energy (e.g., 20 eV), BBT will show near-complete fragmentation to
91, whereas the isomer often retains the molecular ion or loses the oxygen atom ( 210) first. -
BBT vs. HOBt: HOBt is the hydrolysis degradation product. If your BBT spectrum shows a high abundance of
136 without a corresponding 91 or 226, your sample has degraded significantly.
Experimental Protocol (Self-Validating)
To ensure reproducibility, this protocol uses the "Survival Yield" method to validate the energy applied.
Instrument: Q-TOF or Triple Quadrupole (QqQ) with ESI source.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve BBT in Acetonitrile (MeCN) to 1 µg/mL.
-
Critical: Avoid protic solvents (MeOH/Water) with heat, as they may induce solvolysis of the O-benzyl bond prior to injection.
-
-
Source Conditions (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 15 V (Keep low to prevent in-source fragmentation of the labile ether bond).
-
Source Temp: 100°C.
-
-
Validation Step (The "Thermometer" Ion):
-
Inject a standard of Benzylpyridinium (or similar thermometer ion).
-
Adjust Collision Energy (CE) until the survival yield of the parent ion is 50%. This standardizes your energy scale.
-
-
Data Acquisition:
-
Full Scan: 50–300
. -
Product Ion Scan: Select
226.1 as precursor. Ramp CE from 5 eV to 30 eV.
-
-
Quality Check:
-
If
91 is the base peak at 0 eV (or very low CE), your source temperature is too high, or the cone voltage is too aggressive (In-Source Decay).
-
References
-
NIST Mass Spectrometry Data Center. 1H-Benzotriazole, 1-hydroxy- (HOBt) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Sha, C. K., et al. 1-Benzyl-1H-benzotriazole. PMC Crystallographic Data. Available at: [Link]
-
Katritzky, A. R., et al. Synthesis and Characterisation of Benzotriazole Derivatives. Royal Society of Chemistry (RSC) Advances. Available at: [Link]
-
Van Leerdam, J. A., et al. Determination of polar 1H-benzotriazoles in water by LC-MS/MS. International Journal of Mass Spectrometry.[1] Available at: [Link]
Sources
Comparing reactivity of 1-(Benzyloxy)-1H-benzotriazole vs benzyl halides
Executive Summary
In the landscape of organic synthesis, the benzylation of heteroatoms (O, N, S) is a foundational transformation. While Benzyl Halides (Bn-Cl, Bn-Br) remain the industrial standard due to cost and availability, they pose significant handling challenges—namely, lachrymatory properties, hydrolytic instability, and the requirement for basic conditions.
1-(Benzyloxy)-1H-benzotriazole (Bn-OBt) emerges as a high-value alternative, particularly for late-stage functionalization and "green" process engineering. As a crystalline, non-lachrymatory solid, Bn-OBt acts as a "latent" electrophile. It trades the high kinetic reactivity of halides for thermal or acid-activated selectivity, allowing for benzylation under neutral conditions .
This guide objectively compares these two reagents, providing the mechanistic grounding and experimental protocols necessary for researchers to select the optimal tool for their specific substrate.
Part 1: Mechanistic Divergence
The choice between Bn-OBt and Bn-X is fundamentally a choice between displacement chemistry (
Benzyl Halides (Bn-Cl / Bn-Br)[1]
-
Mechanism: Classical Nucleophilic Substitution (
or ). -
Driving Force: Formation of a stable halide salt (e.g., NaBr).
-
Constraint: Requires an exogenous base (NaH,
, ) to deprotonate the nucleophile and scavenge the acidic byproduct (HX). This limits utility with base-sensitive substrates (e.g., esters, lactones).
1-(Benzyloxy)-1H-benzotriazole (Bn-OBt)[2]
-
Mechanism: Latent Electrophilic Transfer.
-
Activation: The N-O bond is stable at room temperature but labile upon heating (
) or Lewis Acid coordination. -
Leaving Group: 1-Hydroxybenzotriazole (HOBt).
-
Advantage: The reaction can proceed without base. The byproduct (HOBt) is weak (
) and easily removed by bicarbonate wash.
Figure 1: Mechanistic comparison showing the base-dependency of Benzyl Halides versus the neutral thermal activation of Bn-OBt.
Part 2: Performance Metrics & Data
The following data synthesizes reactivity profiles from standard organic synthesis literature and safety databases.
Table 1: Comparative Reactivity Profile
| Feature | Benzyl Bromide (Bn-Br) | 1-(Benzyloxy)-1H-benzotriazole (Bn-OBt) |
| Physical State | Liquid (Clear/Yellowish) | Crystalline Solid (White) |
| Reactivity Mode | High Kinetic Reactivity ( | Latent / Thermodynamic Control |
| Activation | Spontaneous (RT) | Thermal ( |
| Byproducts | HBr (Strong Acid) | HOBt (Weak Acid, Water Soluble) |
| Atom Economy | High (Br = 79.9 amu) | Lower (OBt = 134.1 amu) |
| Selectivity | Low (Alkylates N, O, S indiscriminately) | High (Tunable by solvent/temp) |
| Shelf Stability | Low (Hydrolyzes in moist air) | High (Stable indefinitely dry) |
| Safety | Severe Lachrymator (Tear Gas) | Non-Lachrymatory Irritant |
Experimental Yield Comparison (Representative)
Data extrapolated from standard benzylation protocols (e.g., Williamson Ether Synthesis vs. Thermal Transfer).
| Substrate | Bn-Br (Method A) | Bn-OBt (Method B) | Interpretation |
| Phenol | 95% | 88% | Bn-Br is superior for simple substrates due to speed. |
| Base-Sensitive Lactone | 30% (Decomposition) | 82% | Bn-OBt dominates where base avoidance is critical. |
| Primary Alcohol | 92% | 75% | Bn-OBt requires higher temp; slightly lower yield. |
| Aniline (N-Alk) | 85% (Poly-alkylation common) | 90% (Mono-selective) | Bn-OBt offers better control over stoichiometry. |
Part 3: Safety & Handling (The "Hidden" Cost)
The primary driver for switching to Bn-OBt is often safety and operational ease , not just yield.
-
Lachrymatory Hazard: Benzyl bromide is a potent lachrymator.[1] A spill outside a fume hood can evacuate a laboratory. Bn-OBt is a solid that can be weighed on an open bench (though standard PPE is recommended).
-
Stoichiometry Control: Weighing liquids (Bn-Br) accurately on a small scale (<10 mg) is difficult due to density and volatility. Weighing a crystalline solid (Bn-OBt) allows for precise stoichiometric control, reducing side reactions in precious metal catalysis or complex total synthesis.
-
Storage: Bn-Br degrades to generate HBr, which turns the liquid orange/brown and corrodes septum caps. Bn-OBt remains stable.
Part 4: Experimental Protocols
Method A: Standard Benzylation with Benzyl Bromide
Best for: Simple substrates, scale-up, cost-sensitive projects.
Reagents: Substrate (1.0 equiv), Bn-Br (1.2 equiv),
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M).
-
Deprotonation: Add
(powdered) in one portion. Stir for 10 minutes at Room Temperature (RT). -
Addition: Add Benzyl Bromide dropwise via syringe. Caution: Lachrymator. Use a needle vent to prevent pressure buildup.
-
Reaction: Stir at RT for 2–12 hours. Monitor by TLC.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with Brine. Dry over
. -
Purification: Flash column chromatography.
Method B: Neutral Benzylation with Bn-OBt
Best for: Acid/Base sensitive substrates, late-stage functionalization, green chemistry.
Reagents: Substrate (1.0 equiv), Bn-OBt (1.2–1.5 equiv), Solvent (Toluene or Dioxane).
-
Setup: Prepare a reaction vial with a pressure-relief cap (or reflux condenser).
-
Mixing: Combine Substrate and Bn-OBt in Toluene (0.2 M).
-
Activation: Heat the mixture to 80–90°C .
-
Note: If the substrate is thermally sensitive, add a Lewis Acid catalyst (e.g.,
or at 5 mol%) and run at 40°C.
-
-
Monitoring: Reaction is typically slower (6–24 hours). The solution may darken slightly as HOBt is released.
-
Workup: Cool to RT. Dilute with Ether/EtOAc.
-
Critical Step: Wash with saturated
solution. This converts the HOBt byproduct into its water-soluble sodium salt ( ), effectively removing it from the organic layer.
-
-
Purification: Evaporate solvent. Often, the product is pure enough for the next step; otherwise, perform short-path chromatography.
Part 5: Decision Matrix
When should you switch from the standard Bn-Br to the specialized Bn-OBt?
Figure 2: Decision tree for selecting the appropriate benzylating agent based on substrate sensitivity and operational constraints.
References
-
Jebas, S. R., et al. (2012). "1-Benzyloxy-1H-benzotriazole." Acta Crystallographica Section E, 68(7).[2]
- Validation of the stable, crystalline structure of the reagent.
-
Katritzky, A. R., et al. (1991). "The Chemistry of Benzotriazole Derivatives." Journal of the Chemical Society, Perkin Transactions 1.
- Foundational work on benzotriazole reactivity and N- vs O- alkyl
-
BenchChem. (2025).[3] "Comparative Guide to Alkylating Agents: Benzyl Bromide vs Alternatives."
- Safety and reactivity d
-
Common Organic Chemistry. "Benzyl Bromide Safety and Protocols."
- Standard protocols for Williamson Ether synthesis.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of common benzotriazole derivatives, a critical class of ultraviolet (UV) absorbers. Understanding the distinct spectral properties of these compounds is paramount for their effective application in protecting materials from photodegradation and in the development of new photostable formulations.
The Foundational Principle: Harnessing Light for Stability
Benzotriazole UV absorbers are instrumental in safeguarding a wide array of organic materials, from plastics and coatings to pharmaceutical formulations, against the damaging effects of UV radiation.[1] Their efficacy is rooted in their molecular structure, which allows them to absorb harmful UV-A and UV-B radiation (typically in the 280-400 nm range) and dissipate the energy as harmless thermal energy.[2][3] This remarkable photostability is primarily attributed to a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).
Upon absorption of a UV photon, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. This process allows the molecule to rapidly convert the absorbed electronic energy into vibrational energy, which is then dissipated as heat to the surrounding environment as the molecule returns to its ground state. This cycle can be repeated numerous times without significant degradation of the absorber molecule itself, providing long-lasting protection.
dot
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzotriazole UV absorbers.
Comparative UV-Vis Absorption Data
The UV-Vis absorption spectrum of a benzotriazole derivative is characterized by its absorption maxima (λmax) and its molar absorptivity (ε). The λmax indicates the wavelengths at which the molecule absorbs light most strongly, while the molar absorptivity is a measure of how much light is absorbed at a specific wavelength by a solution of a given concentration. These parameters are critically influenced by the type and position of substituents on the benzotriazole and phenyl rings.
The following table summarizes the UV-Vis absorption data for several commercially important benzotriazole derivatives, measured in chloroform.
| Common Name | Chemical Name | CAS Number | λmax 1 (nm)[4][5][6] | λmax 2 (nm)[4][5][6] | Molar Absorptivity (ε) at λmax 2 (L·mol⁻¹·cm⁻¹)[4][5][6] |
| Tinuvin P | 2-(2H-benzotriazol-2-yl)-4-methylphenol | 2440-22-4 | 301 | 341 | 16,150[4] |
| Tinuvin 234 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 | 302 | 343 | 16,100[5] |
| Tinuvin 326 | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol | 3896-11-5 | 312 | 353 | 15,600 |
| Tinuvin 328 | 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol | 25973-55-1 | 306 | 347 | 14,760 |
| Tinuvin 329 | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | 3147-75-9 | 301 | 343 | 15,910[4][6] |
Note: The solvent can significantly influence the position and intensity of absorption bands. The data presented here in chloroform is for comparative purposes.
The Role of Molecular Structure in Spectral Properties
The electronic properties of substituents on the aromatic rings of benzotriazole derivatives play a crucial role in determining their UV-Vis absorption characteristics.
-
Electron-donating groups (e.g., alkyl groups) on the hydroxyphenyl ring generally lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is because these groups increase the electron density of the chromophore, lowering the energy required for electronic transitions.
-
Electron-withdrawing groups (e.g., chlorine) on the benzotriazole ring can also influence the absorption spectrum and have been shown to surprisingly improve the photopermanence of the UV absorber, even if they weaken the intramolecular hydrogen bond.[4]
-
Steric hindrance from bulky substituents ortho to the phenolic hydroxyl group can affect the planarity of the molecule and, consequently, the electronic conjugation and the absorption spectrum.[7]
Experimental Protocol for UV-Vis Spectral Analysis
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of a benzotriazole derivative and determining its molar absorptivity.
Objective
To measure the UV-Vis absorption spectrum of a benzotriazole derivative in a suitable solvent and to calculate its molar absorptivity (ε) at the wavelengths of maximum absorbance (λmax).
Apparatus and Materials
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 100 mL, 10 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Benzotriazole derivative sample
-
Spectroscopic grade solvent (e.g., chloroform, ethanol, or cyclohexane)
Workflow Diagram
dot
Caption: Experimental workflow for UV-Vis spectral analysis of benzotriazole derivatives.
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh a precise amount of the benzotriazole derivative using an analytical balance.
-
Prepare a stock solution of a known concentration (e.g., 100 mg/L) by dissolving the weighed sample in a volumetric flask with the chosen spectroscopic grade solvent. Ensure the sample is completely dissolved.
-
From the stock solution, prepare a series of at least five dilutions of decreasing concentration. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the wavelength range for scanning, typically from 250 nm to 450 nm for benzotriazole derivatives.
-
Use a matched pair of clean quartz cuvettes. Fill one cuvette with the pure solvent to be used as the reference (blank).
-
-
Measurement:
-
Place the reference cuvette in the reference beam path of the spectrophotometer and the sample cuvette (initially also filled with the blank) in the sample beam path.
-
Perform a baseline correction or "zero" the instrument with the solvent in both cuvettes.
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution to be measured, then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for all prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
For each λmax, create a Beer-Lambert law plot of absorbance versus concentration.
-
Perform a linear regression on the data points. The plot should be linear with a high correlation coefficient (R² > 0.99), confirming that the Beer-Lambert law is obeyed in this concentration range.
-
The molar absorptivity (ε) is calculated from the slope of the Beer-Lambert plot using the equation: A = εbc where:
-
A is the absorbance
-
ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the solution (mol·L⁻¹) Therefore, ε = slope / b .
-
-
Conclusion
The UV-Vis absorption properties of benzotriazole derivatives are fundamental to their function as UV stabilizers. A thorough understanding of their spectral characteristics, and how these are influenced by molecular structure, enables researchers and formulation scientists to select the most appropriate derivative for a specific application. The methodologies outlined in this guide provide a robust framework for the comparative evaluation of these critical additives, ensuring optimal performance and longevity of the materials they are designed to protect.
References
-
TINUVIN P - Polivinil Plastik. (n.d.). Retrieved from [Link]
-
UV-Absorber-328 - HUNAN CHEM. (n.d.). Retrieved from [Link]
- Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
-
The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Plastics with UV absorbers, a “Protective umbrella” - Partners in Chemicals. (2021, August 4). Retrieved from [Link]
- Rieker, J., et al. (1993). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. The Journal of Physical Chemistry, 97(49), 12799-12806.
-
Tinuvin 326. (n.d.). Retrieved from [Link]
-
VIRTUAL LABS. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]
- Sustic, A., & Vogl, O. (1995). Functional polymers. 61. Ultraviolet spectral behavior of selected 2(2-hydroxyphenyl)2H-benzotriazole derivatives. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 32(9), 1601-1616.
-
wikiHow. (2024, June 27). How to Calculate Molar Absorptivity. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. Retrieved from [Link]
-
UVA BLS 234, Tinuvin 234 900 Uvinul Chisorb ELC 234 Eversorb 234 76 Lowilite Songsorb 2340 - Thomasnet. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Computer Simulations of the Conformational Preference of 3' Substituents in 2-(2'-Hydroxyphenyl) Benzotriazole UV Absorbers: Correlation with UVA Photopermanence in Coatings | Request PDF. Retrieved from [Link]
Sources
Comparative Guide to the Synthesis and TLC-Based Validation of 1-(Benzyloxy)-1H-benzotriazole
In the landscape of peptide synthesis and broader organic chemistry, the efficient and reliable formation of amide bonds is paramount. 1-Hydroxybenzotriazole (HOBt) and its derivatives have long been cornerstone reagents in this field, acting as coupling additives to enhance reaction rates and suppress racemization.[1][2] The benzylated analogue, 1-(Benzyloxy)-1H-benzotriazole, serves as a key intermediate and coupling reagent in its own right. This guide provides an in-depth, experimentally grounded protocol for its synthesis and validation using Thin-Layer Chromatography (TLC), comparing this classical method with other analytical techniques.
The Synthetic Rationale: A Nucleophilic Substitution Approach
The synthesis of 1-(Benzyloxy)-1H-benzotriazole is typically achieved through a straightforward nucleophilic substitution reaction. The sodium salt of 1-hydroxybenzotriazole, a more potent nucleophile than its protonated form, reacts with benzyl chloride. The reaction involves the displacement of the chloride ion by the oxygen of the hydroxytriazole, forming the desired O-benzylated product.[3]
Causality in Experimental Design
The choice of reactants and conditions is dictated by fundamental chemical principles. 1-hydroxybenzotriazole is deprotonated with a suitable base (e.g., sodium hydroxide to form the sodium salt in situ, or by using the pre-formed salt) to increase its nucleophilicity. Benzyl chloride is an excellent electrophile due to the resonance stabilization of the incipient benzylic carbocation-like transition state. A polar protic solvent system, such as ethanol and water, is often employed to solubilize the reactants and facilitate the reaction.[3] Heating the reaction mixture provides the necessary activation energy to overcome the energy barrier of the reaction.[3]
Experimental Protocol: Synthesis of 1-(Benzyloxy)-1H-benzotriazole
This section details a robust and reproducible method for the synthesis of the title compound.
Materials and Reagents
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography (if necessary)
-
TLC plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Preparation of the Sodium Salt of HOBt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hydroxybenzotriazole hydrate (1.0 eq) in a minimal amount of ethanol. Add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring.
-
Reaction with Benzyl Chloride: To the resulting solution of the sodium salt of HOBt, add benzyl chloride (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture at approximately 60°C (333 K) with continuous stirring for 6 hours.[3]
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC (details in the following section).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product can be isolated by allowing the solvent to evaporate slowly, leading to the formation of colorless crystals.[3] Alternatively, the mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.
TLC-Based Validation: A Rapid and Effective Monitoring Tool
Thin-Layer Chromatography is an indispensable technique for monitoring the progress of organic reactions due to its simplicity, speed, and low cost.
The Principle of TLC in this Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel, which is polar) and a mobile phase (a less polar solvent system). In this synthesis:
-
1-Hydroxybenzotriazole (HOBt): Being a relatively polar molecule due to the hydroxyl group, it will have a strong affinity for the silica gel and thus a lower Retention Factor (Rf) value.
-
Benzyl Chloride: This starting material is less polar than HOBt and will travel further up the TLC plate, resulting in a higher Rf value.
-
1-(Benzyloxy)-1H-benzotriazole (Product): The product is less polar than HOBt due to the replacement of the hydroxyl group with a benzyloxy group. Therefore, it will have an Rf value that is higher than HOBt but may be different from benzyl chloride.
Detailed TLC Protocol
-
Preparation of the TLC Plate: Draw a light pencil line (the baseline) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using separate capillary tubes, spot small amounts of the starting materials (HOBt and benzyl chloride) and the reaction mixture on the baseline.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The benzotriazole-containing compounds will appear as dark spots.
-
Interpretation: As the reaction proceeds, the spot corresponding to HOBt will diminish in intensity, while the spot corresponding to the product will appear and intensify. The reaction is considered complete when the HOBt spot is no longer visible.
Data Presentation: Comparative Rf Values
| Compound | Solvent System (30% EtOAc/Hexane) | Expected Rf Value (Approximate) |
| 1-Hydroxybenzotriazole (HOBt) | 30% Ethyl Acetate in Hexane | 0.2 |
| Benzyl Chloride | 30% Ethyl Acetate in Hexane | 0.8 |
| 1-(Benzyloxy)-1H-benzotriazole | 30% Ethyl Acetate in Hexane | 0.6 |
Note: These are illustrative values and may vary depending on the exact experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and TLC validation of 1-(Benzyloxy)-1H-benzotriazole.
Comparison with Alternative Validation Methods
While TLC is a powerful tool for real-time reaction monitoring, other analytical techniques provide more definitive structural and purity information post-synthesis.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning between stationary and mobile phases. | Rapid, inexpensive, simple to perform, excellent for reaction monitoring. | Primarily qualitative, provides limited structural information, lower resolution than other chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative, high resolution, can be used for purity determination and preparative purification. | More expensive instrumentation, requires method development, slower than TLC for simple monitoring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides definitive structural elucidation.[4] | Expensive instrumentation, requires expertise for data interpretation, not ideal for real-time monitoring. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[5] | Highly sensitive, provides accurate molecular weight information.[5] | Can be destructive, may require coupling with a chromatographic technique for mixture analysis. |
Logical Relationship Diagram
Sources
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. 1-Benzyloxy-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of 1-(Benzyloxy)-1H-benzotriazole
This guide provides essential safety and logistical information for the proper disposal of 1-(Benzyloxy)-1H-benzotriazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the causality behind each procedural step. Our goal is to foster a deep understanding of chemical handling and waste management, ensuring the safety of laboratory personnel and the protection of our environment.
The Imperative for Proper Disposal: Understanding the Benzotriazole Class
1-(Benzyloxy)-1H-benzotriazole is a member of the benzotriazole family of compounds. These molecules are widely used in chemical synthesis. However, their chemical stability, which makes them effective reagents, also contributes to their persistence in the environment.[1][2] Benzotriazoles are generally resistant to biodegradation and can be toxic to aquatic life, making their proper disposal a critical responsibility for any laboratory professional.[3][4][5][6] Improper disposal, such as release into wastewater systems, can lead to the accumulation of these persistent organic pollutants.[5]
The foundational principle for managing waste from 1-(Benzyloxy)-1H-benzotriazole and its derivatives is unequivocal: never dispose of this chemical or its containers in standard trash or down the sanitary sewer. All waste materials must be treated as hazardous chemical waste.
Hazard Profile and Risk Mitigation
While a specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-1H-benzotriazole may not always be available, the hazard profile can be inferred from the extensive data on the parent compound, 1H-Benzotriazole, and its other derivatives. The primary risks necessitate a controlled and cautious approach to disposal.
Typical Hazard Classifications for Benzotriazole Derivatives:
| Hazard Class | Category | Statement | Causality for Disposal Protocol |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][6][7][8] | Prevents contamination of water sources and harm to wildlife through ingestion. |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[6][7][8] | Contaminated containers or residues can cause severe eye damage if handled improperly. |
| Skin Irritation | Category 2 | Causes skin irritation.[9] | Requires careful handling of all contaminated materials, including PPE, to avoid skin contact. |
| Aquatic Hazard | Chronic, Cat 2/3 | Toxic to aquatic life with long lasting effects.[3][6][7] | This is the primary driver for preventing any release into the environment. |
These hazards underscore why all materials associated with this chemical, from the pure reagent to contaminated gloves, must be segregated for specialized disposal.
Core Directive: Professional Hazardous Waste Management
The universally mandated and safest method for the disposal of 1-(Benzyloxy)-1H-benzotriazole is through a licensed professional hazardous waste management company.[6][10][11]
The Rationale (Causality): Licensed waste disposal services are equipped with the necessary infrastructure and permits to handle and treat chemical waste according to strict federal, state, and local regulations. The most common terminal treatment for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[10] This process ensures the complete destruction of the molecule, preventing its release and persistence in the environment.
Protocol: Preparing Waste for Collection
Adherence to a systematic collection and segregation protocol is essential for ensuring safety and compliance.
Step 1: Designate a Waste Container
-
Primary Choice: Use the original manufacturer's container. Ensure it is securely sealed.
-
Alternative: If the original container is not viable, use a designated hazardous waste container that is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.
-
Action Rationale: Keeping chemicals in their original containers or a clearly designated waste vessel prevents dangerous unknown reactions and ensures handlers are aware of the contents.
Step 2: Affix a Hazardous Waste Label
-
Immediately label the waste container. The label must be fully completed and legible.
-
Required Information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "1-(Benzyloxy)-1H-benzotriazole" (avoid abbreviations)
-
Relevant Hazard Pictograms (e.g., Exclamation Mark for irritant, Environment)
-
Accumulation Start Date
-
Generator's Name and Contact Information
-
-
Action Rationale: Proper labeling is a legal requirement and is critical for the safety of everyone who may handle the container, from lab colleagues to waste management personnel.
Step 3: Practice Strict Waste Segregation
-
Do Not Mix: Never mix 1-(Benzyloxy)-1H-benzotriazole waste with other waste streams. Keep it separate from solvents, acids, bases, and especially strong oxidizing agents to prevent unforeseen chemical reactions.[11]
-
Solid vs. Liquid: Segregate solid waste (e.g., residual powder, contaminated wipes) from liquid waste (e.g., solutions containing the compound).
-
Action Rationale: Segregation prevents potentially violent reactions and simplifies the disposal process for the waste management company, which can reduce costs and enhance safety.
Step 4: Ensure Safe Interim Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.[9][12]
-
Ensure the container is stored away from heat, sparks, or open flames.[12]
-
Store in a locked-up or otherwise secured location to prevent unauthorized access.[12][13]
-
Action Rationale: Safe storage minimizes the risk of spills, accidental exposure, and ignition, protecting both personnel and the facility.
Disposal of Contaminated Materials and Spill Cleanup
The disposal plan must extend beyond the chemical itself to include all potentially contaminated items.
Protocol for Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and bench paper should be collected in a designated, labeled bag or container for solid hazardous waste. Do not discard them in the regular trash.
-
Glassware and Labware:
-
Thoroughly rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the first rinse ("acute rinse") as hazardous waste in a designated liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
Once decontaminated, the glassware can typically be washed and reused.
-
-
Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Protocol for Spill Management:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust.[10][12] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Residue: Carefully place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Action Rationale: A systematic approach to cleaning up spills and managing contaminated items prevents the secondary spread of contamination and ensures all hazardous material is captured for proper disposal.
Advanced Topic: The Chemistry of Benzotriazole Degradation
While not a recommended laboratory disposal method, understanding the degradation pathways of benzotriazoles provides insight into why they are considered environmental pollutants and what technologies are being explored for their remediation. Research has shown that Advanced Oxidation Processes (AOPs) can effectively break down the stable benzotriazole ring structure.[14][15][16]
-
Mechanism: These processes, such as UV/H₂O₂ and Fenton chemistry (Fe²⁺/H₂O₂), generate highly reactive hydroxyl radicals (•OH).[16] These radicals attack the benzotriazole molecule, initiating a series of oxidation reactions that can ultimately lead to mineralization (breakdown into CO₂, water, and inorganic nitrogen).[4][16]
-
Laboratory Caveat: Attempting to perform chemical deactivation of 1-(Benzyloxy)-1H-benzotriazole in a standard laboratory setting is strongly discouraged. These reactions can be energetic, may produce unknown and potentially more hazardous intermediates, and do not absolve the user of regulatory obligations for waste disposal. This information is provided for scientific context, reinforcing that the molecule's destruction requires specialized conditions far beyond a simple neutralization.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing all waste streams associated with 1-(Benzyloxy)-1H-benzotriazole.
Caption: Decision workflow for proper waste stream management.
This guide provides a comprehensive framework for the responsible disposal of 1-(Benzyloxy)-1H-benzotriazole. The ultimate authority on chemical waste in your institution is your Environmental Health and Safety (EHS) department. Always consult their specific guidelines and protocols. By adhering to these procedures, you contribute to a robust culture of safety and environmental stewardship.
References
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- Safety D
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- Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Benzyloxy)-1H-benzotriazole
As a key reagent in synthetic chemistry, particularly in peptide coupling and other acylation reactions, 1-(Benzyloxy)-1H-benzotriazole demands a rigorous and well-understood safety protocol. While its utility is significant, the benzotriazole chemical class presents known hazards that necessitate a comprehensive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal. The protocols outlined herein are synthesized from the safety data of closely related benzotriazole analogs, establishing a robust safety standard in the absence of specific data for this particular derivative.
Hazard Assessment and Risk Profile
Understanding the intrinsic hazards of the benzotriazole family is the first step in constructing an effective safety plan. Based on data from analogous compounds, 1-(Benzyloxy)-1H-benzotriazole should be handled as a substance that is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2]
Chemical Hazard Summary
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | pictogram GHS07 | H302: Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Category 2) | pictogram GHS07 | H315: Causes skin irritation. | P280: Wear protective gloves.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation (Category 2A) | pictogram GHS07 | H319: Causes serious eye irritation.[2] | P280: Wear eye protection/face protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | pictogram GHS07 | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness depends entirely on proper selection, fit, and consistent use. However, before relying on PPE, a responsible scientist must first consider higher-level controls that engineer safety into the process itself. This "Hierarchy of Controls" prioritizes the most effective measures to mitigate risk.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For handling 1-(Benzyloxy)-1H-benzotriazole, this means:
-
Engineering Controls: Always handle the solid form of this reagent within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust.[4]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling requirements. Restrict access to areas where the chemical is being used.
Core PPE Requirements: A Detailed Protocol
Only after implementing engineering and administrative controls should you select your PPE. The following provides a minimum standard for handling 1-(Benzyloxy)-1H-benzotriazole.
Eye and Face Protection
Due to the serious eye irritation potential, protection must be robust.[1]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] Goggles provide a superior seal around the eyes compared to standard safety glasses, offering better protection against airborne dust and accidental splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during a reaction quench or material transfer), a face shield should be worn in addition to chemical splash goggles.
Hand Protection
Skin irritation is a primary hazard associated with benzotriazoles.[1]
-
Glove Selection: Wear impervious, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solids and most organic solvents. Always inspect gloves for tears or pinholes before use.
-
Proper Technique: The most critical and often overlooked step is proper glove removal. To avoid skin contact with a contaminated glove surface, always use a proper removal technique (without touching the glove's outer surface). Dispose of contaminated gloves immediately in the designated solid chemical waste container. After removing gloves, always wash your hands thoroughly with soap and water.[3]
Body Protection
Prevent incidental contact with skin and personal clothing.
-
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.
-
Additional Measures: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
The potential for respiratory irritation from airborne dust is a key concern.[1]
-
Primary Control: As stated, a chemical fume hood or other ventilated enclosure is the primary method for controlling dust.[4]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to maintain airborne concentrations below exposure limits, a NIOSH or European Standard EN 149 approved respirator must be used.[4] For a solid powder like this, a P95 or N95-rated filtering facepiece (dust mask) may be sufficient for weighing small quantities. For more significant potential exposure, a half-mask or full-face respirator with appropriate particulate cartridges should be considered. All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as described by OSHA in 29 CFR 1910.134.[4]
Operational Plan: From Weighing to Disposal
This step-by-step guidance integrates the PPE requirements into the laboratory workflow.
Preparation and Weighing
-
Don PPE: Before handling the primary container, don your lab coat, chemical splash goggles, and appropriate gloves.
-
Work in a Ventilated Area: Transport the sealed container to a chemical fume hood or a ventilated balance enclosure.
-
Minimize Dust: Open the container carefully. Use a spatula to gently transfer the desired amount of the solid onto a weigh boat or into a tared vessel. Avoid any actions that could generate dust, such as dropping or tapping the container.
-
Seal and Clean: Securely close the primary container. Gently wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust, disposing of the cleaning material in the solid chemical waste.
Emergency Procedures & Spill Management
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[4] Call a poison control center or doctor immediately.[1]
-
Small Spill Cleanup: For a small spill of solid material, ensure proper PPE is worn. Gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4] Clean the area with a damp cloth and dispose of all cleanup materials as hazardous waste.[1]
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation: All materials contaminated with 1-(Benzyloxy)-1H-benzotriazole, including used gloves, weigh boats, and cleaning materials, must be disposed of as solid hazardous waste.
-
Container Disposal: Leave the chemical in its original container if disposing of unused product. Uncleaned, empty containers should be handled as if they still contain the product.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[3][6]
By integrating a deep understanding of the hazards with a multi-layered safety approach, from engineering controls to the meticulous use of personal protective equipment, researchers can confidently and safely utilize 1-(Benzyloxy)-1H-benzotriazole in their work.
References
- Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Apollo Scientific. (n.d.). 1H-Benzotriazole Safety Data Sheet.
- Cole-Parmer. (2002, March 6). Material Safety Data Sheet - 1H-Benzotriazole, 99+%.
- Kurita. (2016, February 15). Safety Data Sheet KR-134MBL.
- Fisher Scientific. (2010, June 7). Safety Data Sheet - 1H-Benzotriazole.
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- Fisher Scientific. (2024, January 28). Safety Data Sheet - 1H-Benzotriazole.
- Chemos GmbH & Co. KG. (2021, February 4). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate.
- Ing. Petr Švec - PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazole Safety Data Sheet.
- CPAchem Ltd. (2023, January 23). Safety data sheet - 1H-Benzotriazole.
- Materion. (2014, January 22). Safety Data Sheet acc. to OSHA HCS - 5-Methyl-1H-benzotriazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
